molecular formula C9H17NO5 B8817806 Boc-D-Thr-OH

Boc-D-Thr-OH

Cat. No.: B8817806
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Thr-OH is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-Thr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Thr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)

InChI Key

LLHOYOCAAURYRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Boc-D-Thr-OH – Structural Characteristics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Thr-OH (N-α-t-Butyloxycarbonyl-D-threonine) is a critical amino acid derivative used in the synthesis of peptidomimetics and protease-resistant therapeutic peptides.[1][2] Unlike its L-isomer, the D-configuration confers significant stability against enzymatic degradation, making it a staple in the development of long-acting peptide drugs and antibiotics.

This guide provides a comprehensive technical analysis of Boc-D-Thr-OH, focusing on its physicochemical properties, handling in Solid-Phase Peptide Synthesis (SPPS), and the specific synthetic challenges posed by its free hydroxyl side chain.

Chemical Identity and Structural Analysis[3][4]

Boc-D-Thr-OH is the N-terminally protected, D-enantiomer of threonine. The tert-butyloxycarbonyl (Boc) group protects the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amine, rendering it stable to basic conditions but labile to strong acids (e.g., TFA).[3]

Critical Structural Feature: The molecule typically carries a free hydroxyl group on the


-carbon (unless specified as O-protected, e.g., Boc-D-Thr(Bzl)-OH). This unprotected side chain presents a unique duality: it reduces steric bulk and cost but introduces the risk of O-acylation during peptide coupling.
Physicochemical Properties Table[3][4][5]
PropertyData
Chemical Name N-(

-Butoxycarbonyl)-D-threonine
CAS Number 55674-67-4
Molecular Formula

Molecular Weight 219.23 g/mol
Appearance White to off-white crystalline powder
Stereochemistry D-isomer (2R, 3S configuration)
Optical Rotation

(

, AcOH)
Solubility Soluble in DMF, DMSO, Methanol, DCM
Purity Standard

(TLC/HPLC)

Synthetic Methodology: Boc-SPPS Integration

The Challenge of the Free Hydroxyl

When using Boc-D-Thr-OH with an unprotected side chain, the primary synthetic risk is O-acylation . Highly reactive coupling reagents (e.g., HATU, HBTU) can inadvertently esterify the free hydroxyl group of the threonine, leading to branched peptides or polymerization.[4]

Expert Insight: To mitigate O-acylation without side-chain protection, use "softer" activation methods. Carbodiimide-mediated coupling (DCC or DIC) with HOBt is the gold standard for unprotected hydroxy-amino acids.

Recommended Coupling Protocol (Boc Strategy)

This protocol is designed to minimize side reactions while ensuring efficient coupling to the resin-bound peptide.

Reagents:

  • Coupling Agent: Diisopropylcarbodiimide (DIC)

  • Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (to suppress racemization)[4]

  • Solvent: DMF or DCM/DMF (1:1)

Step-by-Step Workflow:

  • Resin Preparation: Swell the Boc-aminoacyl-resin in DCM for 20 minutes.

  • Deprotection (TFA Cycle):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Note: Ensure adequate scavenging (e.g., anisole) if sensitive residues (Trp, Met) are present, though less critical for Thr itself.

  • Neutralization:

    • Wash with DCM (3x).[3][5]

    • Neutralize with 10% DIPEA in DMF (2 x 1 min).

    • Wash with DMF (3x).[3][5]

  • Activation & Coupling (The Critical Step):

    • Dissolve Boc-D-Thr-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF.[4]

    • Add DIC (3.0 eq) and allow pre-activation for 3-5 minutes.[4]

    • Add the mixture to the resin.[4][5]

    • Agitate for 60–120 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. If positive (blue), recouple using fresh reagents.[4]

  • Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Boc-SPPS Cycle

BocSPPS Start Boc-Peptide-Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Remove Boc Neutralize 2. Neutralization (10% DIPEA/DMF) Deprotect->Neutralize Free Amine Couple 4. Coupling (Formation of Peptide Bond) Neutralize->Couple Add Activated AA Activate 3. Activation (Boc-D-Thr-OH + DIC/HOBt) Activate->Couple Pre-mix Check 5. Kaiser Test Couple->Check Check->Couple Positive (Blue) Recouple Finish Elongated Peptide Check->Finish Negative (Colorless)

Figure 1: Standard Boc-SPPS cycle optimized for Boc-D-Thr-OH incorporation.

Stability and Troubleshooting

-Elimination

Threonine derivatives are susceptible to


-elimination under strongly basic conditions, converting the residue into dehydrobutyrine.
  • Risk Factor: Extended exposure to strong bases (e.g., during neutralization or cleavage if not carefully controlled).

  • Prevention: Minimize time in DIPEA/DMF. Avoid strong bases like piperidine (used in Fmoc chemistry) if hybrid strategies are employed.

Racemization

While D-amino acids are chosen for stereochemical reasons, they can racemize back to the L-form or allo-forms during activation.

  • Mechanism: Formation of an oxazolone intermediate.

  • Control: Always use HOBt or HOAt as a suppressant. Maintain low temperatures (

    
    C to RT) during the initial activation step.
    
O-Acylation (Self-reaction)

As noted, the free hydroxyl can act as a nucleophile.[4]

  • Observation: Mass spectrometry showing

    
     adducts.
    
  • Remedy: If O-acylation persists despite using DIC/HOBt, switch to the side-chain protected variant: Boc-D-Thr(Bzl)-OH .

Applications in Drug Development[3][6][9][11][12]

Peptidomimetics & Stability

Incorporating Boc-D-Thr-OH into peptide sequences renders the backbone unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin), which strictly recognize L-stereoisomers. This is a primary strategy for extending the half-life (


)  of peptide therapeutics.
Antibiotic Analogs

Many naturally occurring peptide antibiotics (e.g., polymyxins) contain D-amino acids and threonine residues. Boc-D-Thr-OH is used to synthesize analogs of these compounds to combat multi-drug resistant bacteria.

Visualization: Stereochemical Impact

Stereochemistry L_Thr L-Threonine (Natural) Protease Protease Enzyme (e.g., Trypsin) L_Thr->Protease Rapid Hydrolysis D_Thr D-Threonine (Boc-D-Thr-OH) D_Thr->Protease No Recognition (Steric Mismatch) Result Extended Half-life In Vivo Stability D_Thr->Result Therapeutic Benefit

Figure 2: Mechanistic basis for using D-Threonine in drug design to evade proteolytic cleavage.

References

  • Sigma-Aldrich. (n.d.). Boc-D-Thr-OH Product Specification and Safety Data. Retrieved from [4]

  • Chem-Impex International. (n.d.). Boc-D-Thr-OH Physicochemical Properties. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Side reactions in peptide synthesis: Prevention of O-acylation. PubMed. Retrieved from

  • Bachem. (n.d.). Guide to Boc-SPPS Strategies. Retrieved from

Sources

An In-depth Technical Guide to Boc-D-Thr-OH (CAS 55674-67-4) for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of N-tert-Butoxycarbonyl-D-threonine (Boc-D-Thr-OH), a critical building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document delves into the core specifications, analytical methodologies, and practical applications of this compound, ensuring a comprehensive understanding for its effective use.

Core Chemical and Physical Properties

Boc-D-Thr-OH is the D-enantiomer of threonine with its alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is fundamental to the Boc/Bzl peptide synthesis strategy, allowing for selective deprotection while side-chain protecting groups remain intact.[1]

Structural and General Information
PropertyValueSource
CAS Number 55674-67-4[2][3]
Molecular Formula C9H17NO5[2]
Molecular Weight 219.23 g/mol
IUPAC Name (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[2]
Synonyms Boc-D-threonine, N-tert-butoxycarbonyl-D-threonine[2]
InChI Key LLHOYOCAAURYRL-NTSWFWBYSA-N[2]
SMILES CC(O)=O[2]
Physicochemical Specifications

A thorough understanding of the physicochemical properties of Boc-D-Thr-OH is essential for its proper handling, storage, and application in synthesis.

SpecificationTypical ValueSource
Appearance White to off-white powder or crystalline solid.[4]
Purity ≥98% (TLC), ≥97% (HPLC)[4]
Optical Rotation [α]25/D +7.5 to +10.5° (c=2 in Acetic Acid)
Solubility Slightly soluble in water. Clearly soluble in DMF (1 mmole in 2 ml). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][5]
Storage Temperature 2-30°C. For long-term storage, -20°C is recommended.[5][6]

The Role of Boc-D-Thr-OH in Solid-Phase Peptide Synthesis (SPPS)

The choice between the two primary SPPS strategies, Boc and Fmoc, is a critical decision that dictates the entire synthetic workflow.[1][7] Boc-D-Thr-OH is a cornerstone of the Boc strategy, which relies on acid-labile Nα-protection and strong acid cleavage from the resin.[8]

The D-configuration of this amino acid is particularly important for synthesizing peptides with modified properties. Incorporating D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptide development.[9]

The Boc/Bzl Synthesis Strategy: A Workflow Overview

The Boc strategy involves a series of repeating cycles of deprotection, neutralization, and coupling.

Boc_SPPS_Workflow Resin 1. Resin Swelling (e.g., Merrifield Resin in DCM) Deprotection 2. Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization 3. Neutralization (e.g., DIEA in DCM/DMF) Deprotection->Neutralization Coupling 4. Coupling (Boc-D-Thr-OH + Activator) Neutralization->Coupling Wash 5. Washing (DCM/DMF) Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Next Cycle Cleavage 6. Final Cleavage (e.g., HF, TFMSA) Repeat->Cleavage Final Cycle

Caption: Generalized workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

The selection of Boc-D-Thr-OH necessitates the use of acid-resistant side-chain protecting groups for other amino acids in the sequence, if required. The hydroxyl group of threonine itself can sometimes be left unprotected or protected with a group like Benzyl (Bzl), which is also cleaved during the final strong acid step.[10]

Quality Control and Analytical Validation

Ensuring the purity and identity of Boc-D-Thr-OH is paramount for the successful synthesis of high-quality peptides. Several analytical techniques are employed for this purpose.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Boc-D-Thr-OH.[11] This technique separates the target compound from any impurities, such as byproducts from its synthesis or the corresponding L-enantiomer.[12]

Illustrative HPLC Protocol for Purity Analysis:

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, gradient pump, and UV detector.[13]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[13]

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[13]

  • Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 20 minutes) is typical for separating a range of impurities.

  • Detection: UV detection at a wavelength of 210-220 nm.

  • Sample Preparation: Dissolve a small amount of Boc-D-Thr-OH in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[13]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.[13]

Identity Confirmation

Multiple spectroscopic methods are used to confirm the chemical identity of Boc-D-Thr-OH.

MethodPurposeExpected DataSource
Infrared (IR) Spectroscopy Confirms the presence of key functional groups.Data should be consistent with the structure of Boc-D-Thr-OH.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.The spectrum should show a peak corresponding to the molecular ion of Boc-D-Thr-OH.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.1H and 13C NMR spectra should align with the expected chemical shifts and splitting patterns for Boc-D-Thr-OH.[14][15]

Experimental Protocol: Incorporation of Boc-D-Thr-OH in SPPS

This section provides a detailed, step-by-step protocol for a single coupling cycle using Boc-D-Thr-OH in a manual Boc-SPPS workflow.

Prerequisites:

  • Peptide synthesis vessel.

  • Resin with the preceding amino acid deprotected (a free N-terminal amine).

  • Stock solutions of reagents.

Protocol:

  • Resin Preparation:

    • Ensure the resin from the previous cycle is thoroughly washed with Dichloromethane (DCM) (3 x 1 min) and then Dimethylformamide (DMF) (3 x 1 min).[16]

  • Boc-D-Thr-OH Activation:

    • In a separate vessel, dissolve Boc-D-Thr-OH (2-4 equivalents relative to the resin substitution) in DMF.

    • Add an activating agent, such as HBTU (2-4 equivalents), and an amine base like N,N-Diisopropylethylamine (DIEA) (4-8 equivalents).

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated Boc-D-Thr-OH solution to the resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test like the Kaiser test.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.[16]

  • Nα-Boc Deprotection:

    • Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM to the resin.[8]

    • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (15-30 minutes).[8]

    • Drain the deprotection solution.

  • Post-Deprotection Washing:

    • Wash the resin with DCM (3 x 1 min) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 5-10 minutes. This step neutralizes the protonated N-terminal amine, preparing it for the next coupling cycle.

    • Drain the neutralization solution and wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

The resin is now ready for the coupling of the next Boc-protected amino acid.

Detailed_Coupling_Cycle cluster_Activation Activation of Boc-D-Thr-OH cluster_SPPS_Vessel Peptide Synthesis Vessel Activator Boc-D-Thr-OH + HBTU + DIEA in DMF Coupling Add activated Boc-D-Thr-OH solution Activator->Coupling Start Start: Resin with free N-terminal amine Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Add TFA/DCM Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Add DIEA in DCM/DMF Wash2->Neutralization Wash3 Wash (DCM, DMF) Neutralization->Wash3 End End: Resin ready for next cycle Wash3->End

Sources

Stereochemical Engineering in Peptide Therapeutics: A Comparative Analysis of Boc-D-Thr-OH and Boc-L-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide-based therapeutics transition from the laboratory to clinical applications, overcoming their inherent susceptibility to proteolytic degradation remains a primary pharmacological hurdle. A cornerstone strategy to enhance in vivo stability is the strategic substitution of native L-amino acids with their unnatural D-enantiomers[1]. This technical whitepaper provides a rigorous analysis of the enantiomeric pair Boc-L-Thr-OH and Boc-D-Thr-OH , detailing their physicochemical distinctions, pharmacological utility in drug design, and the analytical methodologies required for their resolution.

Stereochemical Fundamentals & Biological Causality

Threonine is unique among the canonical amino acids (alongside isoleucine) because it possesses two chiral centers: the


-carbon and the 

-carbon.
  • Boc-L-Thr-OH is the tert-butyloxycarbonyl-protected form of the naturally occurring isomer, formally designated as (2S, 3R)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid[2]. It is recognized by endogenous ribosomal machinery and proteolytic enzymes.

  • Boc-D-Thr-OH is its unnatural enantiomer, (2R, 3S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid[3].

The Causality of Proteolytic Resistance

The biological utility of D-amino acids stems from the stereospecificity of endogenous proteases. Proteolytic enzymes have evolved highly specific active sites that recognize the spatial arrangement of the L-configuration[4]. When Boc-D-Thr-OH is incorporated into a peptide sequence (or used to synthesize a full retro-inverso peptide), the side-chain topochemistry is inverted relative to the peptide backbone[1]. This spatial alteration creates a severe steric clash within the protease active site, preventing the enzyme from effectively binding and cleaving the scissile amide bond. Consequently, D-peptide derivatives exhibit significantly longer in vivo circulation half-lives, making them highly attractive for drug delivery systems and antimicrobial peptide (AMP) development[1],[5].

G Thr Threonine Enantiomers L_Thr Boc-L-Thr-OH (2S, 3R) Thr->L_Thr D_Thr Boc-D-Thr-OH (2R, 3S) Thr->D_Thr Protease Endogenous Proteases L_Thr->Protease Native Substrate Stability Proteolytic Resistance D_Thr->Stability Steric Mismatch Degradation Rapid Proteolysis Protease->Degradation

Stereochemical divergence in proteolytic recognition of Threonine enantiomers.

Physicochemical Properties

Because they are enantiomers, Boc-L-Thr-OH and Boc-D-Thr-OH exhibit identical scalar physical properties (such as melting point and solubility) in achiral environments, but they interact differently with polarized light and chiral reagents.

PropertyBoc-L-Thr-OHBoc-D-Thr-OH
CAS Number 2592-18-9[6]55674-67-4[3]
Molecular Formula C9H17NO5[6]C9H17NO5[3]
Molecular Weight 219.24 g/mol [6]219.24 g/mol [7]
Melting Point 80–82 °C[6]80–82 °C
Optical Rotation

-8.5° to -9.0° (c=1, AcOH)[6]+8.5° to +9.0° (c=1, AcOH)
Primary Application Native peptide synthesis[6]Protease-resistant peptide engineering[4]

Analytical Differentiation: Self-Validating Chiral HPLC Protocol

Standard reverse-phase C18 chromatography cannot resolve enantiomers due to the achiral nature of the silica matrix. To differentiate Boc-L-Thr-OH from Boc-D-Thr-OH, a Chiral Stationary Phase (CSP) must be utilized. The following protocol outlines a self-validating system for enantiomeric resolution.

Methodology:

  • Column Selection: Equip the HPLC with an amylose- or cellulose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (85:15 v/v) containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The addition of 0.1% TFA is critical; it suppresses the ionization of the free carboxylic acid moiety on the Boc-Thr-OH molecule. This maintains the analyte in a neutral state, ensuring sharp peak shapes and preventing severe peak tailing caused by secondary interactions with the stationary phase.

  • Sample Preparation: Dissolve 1 mg of an equimolar synthetic mixture (racemate) of Boc-L-Thr-OH and Boc-D-Thr-OH in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Run the system at a flow rate of 1.0 mL/min at 25 °C. Monitor UV absorbance at 210 nm (the amide/carboxyl absorption maximum).

  • Self-Validation & Peak Assignment:

    • Step A: Inject the racemate. You must observe two distinct peaks with baseline resolution (

      
      ). This validates the system's resolving power. The differential retention times are caused by the differing thermodynamic stabilities of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase.
      
    • Step B: Spike the sample with pure Boc-L-Thr-OH and re-inject. The peak that increases in area is definitively assigned as the L-isomer, while the remaining peak is the D-isomer.

Synthetic Workflows: Incorporation via Boc-SPPS

The incorporation of either isomer into a peptide chain is typically achieved via Solid-Phase Peptide Synthesis (SPPS). While Fmoc-chemistry is highly prevalent today, the use of Boc-protected amino acids necessitates a specific Boc-SPPS workflow utilizing strong acid cleavage.

Step-by-Step Coupling Protocol:

  • Resin Preparation: Swell a PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes to maximize the accessibility of reactive sites.

  • N-Terminal Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes.

    • Causality: The acid-labile Boc group is cleaved by the strong acid, releasing isobutylene and carbon dioxide, and leaving the N-terminus as a protonated TFA salt.

  • Neutralization: Wash the resin thoroughly with 5% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF).

    • Causality: This step neutralizes the TFA salt, converting the N-terminus back into a free, nucleophilic amine required for the subsequent coupling step.

  • Activation and Coupling: Pre-activate 4 equivalents of Boc-D-Thr-OH (ideally side-chain protected as Boc-D-Thr(Bzl)-OH to prevent unwanted O-acylation) with 4 equivalents of HATU and 8 equivalents of DIEA in DMF. Add the mixture to the resin and agitate for 45 minutes to form the new amide bond.

  • Global Cleavage: Upon sequence completion, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) and scavengers (e.g., anisole) at 0 °C to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

SPPS Resin Peptide-Resin (Boc-Protected) Deprotect TFA/DCM Wash (Removes Boc) Resin->Deprotect Neutralize DIEA/DMF Wash (Free Amine) Deprotect->Neutralize Couple Add Boc-Thr-OH + HATU Neutralize->Couple Couple->Resin Next Cycle Cleave HF Cleavage (Release) Couple->Cleave Complete

Iterative workflow of Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

References

  • Title: D-amino acid peptides to resist common proteases Source: LifeTein URL: [Link]

  • Title: Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches Source: NIH (National Library of Medicine) URL: [Link]

  • Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance Source: Frontiers in Microbiology URL: [Link]

  • Title: N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 Source: PubChem (NIH) URL: [Link]

  • Title: N-Boc-D-threonine, 95% Source: Fisher Scientific URL: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Boc-D-Thr-OH: Appearance and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-α-tert-Butoxycarbonyl-D-threonine (Boc-D-Thr-OH) is a cornerstone building block in modern peptide synthesis, particularly for methodologies employing Boc-based solid-phase peptide synthesis (SPPS).[1] Its precise three-dimensional structure is critical for introducing D-threonine residues, which can significantly enhance peptide stability against enzymatic degradation, a valuable attribute in drug development.[2] The physical properties of this starting material, specifically its appearance and melting point, serve as primary indicators of identity and purity. Deviations in these characteristics can signal the presence of impurities that may compromise the efficiency of coupling reactions and the integrity of the final peptide product. This guide provides a comprehensive examination of the physical properties of Boc-D-Thr-OH, a detailed, field-tested protocol for accurate melting point determination, and a framework for interpreting the resulting data for researchers, scientists, and professionals in drug development.

Physicochemical Profile of Boc-D-Thr-OH

The fundamental physicochemical properties of Boc-D-Thr-OH are crucial for its proper handling, storage, and application in synthesis. These characteristics provide a baseline for quality assessment.

Physical Appearance

High-purity Boc-D-Thr-OH is consistently described as a white to off-white or slightly beige crystalline powder.[3] This appearance is a key preliminary check upon receipt of the material.

  • Form: The compound should be a fine, crystalline powder. The presence of large, amorphous chunks or a gummy consistency may indicate improper synthesis, purification, or storage, potentially due to residual solvent or moisture.

  • Color: A significant deviation from a white or off-white color (e.g., pronounced yellowing or brown discoloration) is a strong indicator of degradation or the presence of chromophoric impurities and warrants further analytical investigation before use.

Core Properties and Solubility

A summary of the essential properties of Boc-D-Thr-OH is presented in Table 1. Understanding these parameters is vital for experimental design, particularly for dissolving the reagent for coupling reactions.

PropertyValueSource(s)
CAS Number 55674-67-4[4][5]
Molecular Formula C₉H₁₇NO₅[4]
Molecular Weight 219.23 g/mol
Appearance White to off-white/beige powder
Melting Point 80-82 °C (for L-enantiomer)[6][7]
Solubility Clearly soluble in DMF; Slightly soluble in water[5][8]

Note on Melting Point: As enantiomers, the D- and L-forms of a chiral molecule possess identical physical properties, including melting point. While supplier data sheets for Boc-D-Thr-OH often omit the melting point, the value for its enantiomer, Boc-L-Thr-OH (CAS 2592-18-9), is consistently reported as 80-82 °C.[6][7][9] This range should be considered the benchmark for high-purity Boc-D-Thr-OH.

The Principle of Melting Point Analysis: A Purity Benchmark

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0 °C.[10] This physical constant is exceptionally sensitive to the presence of impurities, making it a fundamental and reliable tool for purity assessment.[11]

The Phenomenon of Melting Point Depression

The introduction of even small amounts of a soluble impurity disrupts the uniform crystal lattice structure of the solid.[11] This disruption weakens the intermolecular forces holding the crystal together, requiring less thermal energy to break them apart. The practical consequences are twofold:

  • Depression of the Melting Point: The temperature at which melting begins is lowered.

  • Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range.[10][12]

Therefore, observing a melting point that is both lower than the literature value and occurs over a range greater than 2 °C is a strong indication that the sample is impure.

Standard Operating Procedure: Melting Point Determination by the Capillary Method

The capillary method is the most widely adopted technique for determining the melting point of a crystalline powder due to its simplicity, reliability, and minimal sample requirement.[11][13]

Required Equipment
  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Thin-walled capillary tubes (sealed at one end)

  • Spatula

  • Watch glass or weighing paper

  • Mortar and pestle (if sample is not a fine powder)

Step-by-Step Protocol
  • Sample Preparation (Causality: Uniform Heat Transfer):

    • Place a small amount of Boc-D-Thr-OH onto a clean watch glass. If the material is not a fine powder, gently grind it using a mortar and pestle.

    • Rationale: A fine powder ensures uniform packing and efficient, even heat transfer throughout the sample, preventing different parts from melting at different times.[11]

  • Capillary Loading (Causality: Clear Observation):

    • Press the open end of a capillary tube into the powdered sample. A small plug of material will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[12]

    • Repeat until the sample column is approximately 2-3 mm high.[13]

    • Rationale: An optimal sample height of 2-3 mm is crucial. Too much sample will cause an artificially broad melting range due to the temperature differential between the top and bottom of the column. Too little sample can be difficult to observe.

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[12]

    • Rapid Preliminary Measurement (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting temperature.[10] This saves time during the precise measurement.

    • Accurate Measurement (Causality: Thermal Equilibrium): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new capillary.

    • Set a slow heating rate of 1-2 °C per minute.[11][12]

    • Rationale: A slow ramp rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium. A rate that is too fast will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously high and broad melting range.

  • Data Recording (Causality: Defining the Range):

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Record the temperature (T₂) at which the last solid crystal melts, leaving a completely clear liquid.

    • The melting point is reported as the range T₁ – T₂.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample to Fine Powder B Load Capillary Tube (2-3 mm height) A->B Ensures uniform packing C Insert Capillary into Apparatus B->C D Set Fast Ramp Rate (10-20°C/min) C->D E Determine Approximate MP D->E F Cool Apparatus E->F Reset for accuracy G Set Slow Ramp Rate (1-2°C/min) F->G H Observe & Record T1 (First liquid drop) G->H I Observe & Record T2 (Completely liquid) H->I J Report Final Melting Range I->J Report as T1 - T2

Caption: Experimental workflow for accurate melting point determination.

Interpretation of Melting Point Data

The recorded melting range is a rich source of information about the sample's purity.

  • Sharp Melting Range (e.g., 81.0 – 81.5 °C): If the range is narrow (≤ 1.5 °C) and falls within the expected literature value (approx. 80-82 °C), it is a strong indication of high purity.

  • Broad Melting Range (e.g., 76 – 80 °C): A range spanning several degrees suggests the presence of impurities.[10]

  • Depressed and Broad Range (e.g., 75 – 79 °C): A range that is both lower than the literature value and broad is the classic sign of a contaminated sample. The degree of depression is roughly proportional to the mole fraction of the impurity.

Decision Logic for Result Analysis

The following flowchart provides a systematic approach to interpreting the experimental results and deciding on subsequent actions.

MeltingPointInterpretation start Obtain Melting Range (T1 - T2) q1 Is the range sharp? (T2 - T1 ≤ 1.5°C) start->q1 q2 Is the range within literature value? (e.g., 80-82°C) q1->q2 Yes res_impure Conclusion: Sample is Impure q1->res_impure No res_pure Conclusion: High Purity Sample q2->res_pure Yes q2->res_impure No action1 Action: Proceed with use in synthesis. res_pure->action1 action2 Action: Consider re-purification (e.g., recrystallization). Perform further analysis (NMR, HPLC). res_impure->action2

Caption: Decision tree for interpreting melting point results.

Conclusion

The physical appearance and melting point of Boc-D-Thr-OH are fundamental, experimentally accessible parameters that provide immediate insight into the quality of the material. A white, crystalline powder with a sharp melting point in the range of 80-82 °C is indicative of high-purity material suitable for demanding applications like solid-phase peptide synthesis. The standardized capillary method, when performed with careful attention to sample preparation and heating rate, is a robust and self-validating system for verifying this critical quality attribute. Any deviation from the expected appearance or melting behavior should be treated as a potential indicator of impurities that could adversely affect subsequent synthetic steps.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary, Department of Chemistry website.
  • Chem-Impex. (n.d.). Boc-D-Thr(Fmoc-D-Phe)-OH.
  • Chem-Impex. (n.d.). Boc-O-tert-butyl-D-threonine.
  • IndiaMART. (n.d.). BOC D AMINO ACIDS.
  • Sigma-Aldrich. (n.d.). Boc-D-Thr(Bzl)-OH Novabiochem®.
  • Aapptec Peptides. (n.d.). Boc-D-Thr-OH [55674-67-4]. Retrieved from Aapptec website. [Link]

  • Sigma-Aldrich. (n.d.). Boc-Thr-OH ≥98.0% (T).
  • SSERC. (n.d.). Melting point determination.
  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.
  • Edisco. (n.d.). Melting point determination.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Aapptec. (n.d.). Boc-D-Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Thr-OH Novabiochem®.
  • Quora. (2022, August 9). What factors impact the melting point of amino acids? Ie. is it the chain length, the types of bonds?
  • AAT Bioquest. (2023, June 6). What are the general properties of amino acids?
  • MyBioSource. (n.d.). Boc-D-Thr(Allyl)-OH amino acid.
  • Aapptec. (n.d.). MSDS ABY235 Boc-D-Tyr(tBu).pdf.
  • AZoNano. (2005, May 9). Proteins Melting Point Characterization Using The Zetasizer Nano System.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Threonine.
  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids.
  • AChemBlock. (n.d.). Fmoc-Trp(Boc)-Thr-OH 95%.
  • Bachem. (n.d.). Boc-Thr(Leu-Fmoc)-OH.
  • BenchChem. (n.d.). Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis.
  • Royal Society of Chemistry. (2020, December 15). Melting properties of amino acids and their solubility in water.

Sources

Technical Guide: Boc-D-Thr-OH in Peptidomimetic Drug Design

[1]

Executive Summary

In the landscape of peptidomimetic drug design, Boc-D-Thr-OH (N-tert-butoxycarbonyl-D-threonine) serves as a critical stereochemical tool.[1] Its utility extends beyond simple residue substitution; it acts as a conformational switch and a metabolic shield. By introducing the D-enantiomer of threonine, researchers can force peptide backbones into reverse turn conformations (specifically Type II'

1

This guide distinguishes between the two primary reagent forms: the side-chain protected Boc-D-Thr(Bzl)-OH , used for standard solid-phase peptide synthesis (SPPS), and the side-chain unprotected Boc-D-Thr-OH , utilized in advanced "stapling" or modification workflows.[1]

Part 1: Physicochemical & Structural Fundamentals[1]

The Stereochemical Switch

Native proteins consist almost exclusively of L-amino acids.[1] The introduction of D-Threonine inverts the stereochemistry at the

1
  • L-Threonine:

    
     (Alpha-helical region).[1]
    
  • D-Threonine: Accesses the "mirror" Ramachandran regions (

    
    ), strongly favoring turn structures that are energetically forbidden for L-isomers.[1]
    
Reagent Selection Strategy

The choice of starting material dictates the synthetic pathway and the fidelity of the final peptidomimetic.

FeatureBoc-D-Thr(Bzl)-OH (Standard)Boc-D-Thr-OH (Specialist)
CAS Number 69355-99-355674-67-4
Side Chain Benzyl ether protectedFree Hydroxyl (-OH)
Primary Use Standard Boc-SPPS chain assembly.[1]Site-specific modification (glycosylation, phosphorylation) or cyclization.[1]
Risk Profile Low. Stable to TFA; removed by HF.High. Risk of O-acylation (branching) during coupling.[1]
Solubility High in DCM/DMF.High in DMF; moderate in DCM.

Part 2: Strategic Role in Peptidomimetics

Proteolytic Stability (The Metabolic Shield)

The primary failure mode for peptide drugs is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin). These enzymes possess chiral active sites evolved to bind L-amino acid residues.[1]

Mechanism of Resistance: The side chain of D-Thr projects into a spatial quadrant that creates a steric clash with the protease's S1 or S1' subsites. This prevents the formation of the tetrahedral transition state required for amide bond hydrolysis.

Conformational Control (The Beta-Turn Inducer)

D-amino acids are potent nucleators of

1Type II' 

-turn
1

1

ConformationL_PepL-Peptide Sequence(Flexible / Random Coil)D_ThrSubstitution:D-Thr for L-ResidueL_Pep->D_Thr Design StepStericSide Chain Reorientation(Phi > 0 degrees)D_Thr->Steric Steric ConstraintTurnFormation ofType II' Beta-TurnSteric->Turn NucleationHairpinStable Beta-Hairpin(Bioactive Conformation)Turn->Hairpin Stabilization

Figure 1: Logic flow for inducing bioactive conformations using D-Threonine substitution.

Part 3: Experimental Protocols

Protocol A: Standard Coupling with Boc-D-Thr(Bzl)-OH

Objective: High-fidelity incorporation into a peptide chain using Boc-SPPS.[1]

  • Resin Preparation: Swell MBHA or PAM resin in DCM for 30 min.

  • Activation:

    • Dissolve Boc-D-Thr(Bzl)-OH (3.0 eq) in minimal DMF/DCM.

    • Add HBTU (2.9 eq) and DIEA (6.0 eq). Note: HBTU is preferred over DCC to minimize racemization.

    • Activate for 2–3 minutes (do not over-activate).

  • Coupling: Add to resin. Shake for 45–60 minutes.

  • Monitoring: Perform Kaiser test. If slightly blue, recouple using HATU (more powerful, but higher racemization risk—use sparingly).

  • Deprotection: Treat with 50% TFA/DCM (2 x 1 min, 1 x 20 min) to remove the N-terminal Boc group.[1]

Protocol B: Handling Unprotected Boc-D-Thr-OH

Objective: Coupling without side-chain protection to allow for post-synthesis modification.[1] Critical Risk: O-acylation (ester formation on the side chain).[1]

  • Reagent Choice: Use DIC/Oxyma Pure . This carbodiimide method is less aggressive towards the hydroxyl group than phosphonium salts (HBTU/HATU).

  • Stoichiometry: Use 1.0 eq of Boc-D-Thr-OH relative to resin sites. Do not use excess amino acid, as this drives O-acylation.[1]

  • Additive: Add 1.0 eq of HOBt (anhydrous).

  • Coupling:

    • Pre-activate at 0°C for 5 minutes.

    • Add to resin and couple at room temperature.

    • Limit time: Stop reaction at 30–45 minutes.

  • Cleanup: Wash immediately with DMF containing 5% piperidine (briefly) to hydrolyze any transient esters formed on the side chain before the next cycle.

SynthesisWorkflowStartStart: Resin-AA(n)Deprotect1. Boc Removal(50% TFA/DCM)Start->DeprotectNeut2. Neutralization(10% DIEA/DCM)Deprotect->NeutChoiceReagent Selection?Neut->ChoicePathAPath A: Boc-D-Thr(Bzl)-OH(Standard)Choice->PathA High FidelityPathBPath B: Boc-D-Thr-OH(Unprotected Side Chain)Choice->PathB Post-Mod NeededCoupleACoupling: HBTU/DIEA(Robust, Fast)PathA->CoupleACoupleBCoupling: DIC/Oxyma(Prevents O-Acylation)PathB->CoupleBWashWash (DCM/DMF)CoupleA->WashCoupleB->WashNextNext CycleWash->Next

Figure 2: Decision tree for Boc-D-Thr-OH incorporation during Solid Phase Peptide Synthesis.

Part 4: Case Studies & Applications

Antimicrobial Peptides (AMPs)

In the development of AMPs like Drosocin analogs, D-Thr is used to replace L-Thr or L-Ser.[1]

  • Outcome: The substitution prevents degradation by bacterial proteases while maintaining the amphipathic nature required for membrane disruption.

  • Data: Analogs containing D-amino acids often show a 10–100 fold increase in serum half-life compared to all-L parent peptides [1, 2].[1]

Cyclosporin Analogs

Cyclosporin A (CsA) is a cyclic undecapeptide.[2][3] Synthetic efforts to improve its immunosuppressive profile often involve modifying the "effector domain" (residues 8-11).[1]

  • Application: Substitution of residues with D-Thr (or D-Thr derivatives) has been used to probe the spatial requirements of the Cyclophilin-CsA-Calcineurin complex.[1] The rigidity of D-Thr helps lock the macrocycle into a specific conformation, influencing binding affinity [3].

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics. Chemical Reviews (2025). Link (Generalized link to journal/topic).

  • D-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology (2020). Link

  • Synthesis of Cyclosporin and Analogues: Structural and Conformational Requirements. Helvetica Chimica Acta. Link

  • Boc-D-Thr-OH Product Data. Sigma-Aldrich / Novabiochem.[1][4] Link

  • Standard practices for Fmoc/Boc-based solid-phase peptide synthesis. University of California, Irvine (Nowick Lab). Link

Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: The Case for Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-amino acids into peptide sequences represents a pivotal strategy in modern drug discovery, primarily to overcome the inherent pharmacokinetic limitations of native L-peptides.[1][2] While L-peptides offer high specificity, they suffer from rapid proteolytic degradation.[1] This guide analyzes the mechanistic advantages of D-amino acid substitution—specifically utilizing Boc-D-Thr-OH —to engineer protease-resistant peptidomimetics. We explore the "Retro-Inverso" design philosophy, the specific utility of tert-butyloxycarbonyl (Boc) chemistry for difficult sequences, and provide a validated protocol for solid-phase synthesis.

Part 1: The Stereochemical Imperative

Mechanism of Proteolytic Resistance

Endogenous proteases (e.g., chymotrypsin, trypsin, pepsin) possess active sites evolutionarily optimized to bind and cleave L-peptide bonds. The introduction of D-amino acids creates a steric mismatch. The side chains of D-residues project in a spatial orientation that disrupts the "lock-and-key" fit required for enzymatic hydrolysis.

  • Half-Life Extension: Substitution of critical residues with D-enantiomers can extend serum half-life (

    
    ) from minutes to days.
    
  • Conformational Control: D-amino acids are powerful tools for inducing

    
    -turns in peptide backbones, often stabilizing bioactive conformations that linear L-peptides cannot maintain.
    
The Retro-Inverso (RI) Strategy

A sophisticated application of D-amino acids is the design of Retro-Inverso peptides.[1][3] By reversing the primary sequence and inverting the chirality (L


 D) of every residue, the resulting molecule retains a side-chain topology nearly identical to the parent L-peptide but with a reversed backbone amide bond direction.[4] This preserves receptor binding affinity while rendering the backbone invisible to proteases.

RetroInverso L_Pep Parent L-Peptide (N -> C) D_Pep D-Amino Acid Substitution (Chirality Inversion) L_Pep->D_Pep Step 1: Invert Chirality Receptor Receptor Binding Pocket L_Pep->Receptor Binds (Unstable) Rev_Seq Sequence Reversal (C -> N) D_Pep->Rev_Seq Step 2: Reverse Sequence RI_Pep Retro-Inverso Peptide (Protease Resistant) Rev_Seq->RI_Pep Result RI_Pep->Receptor Binds (Stable)

Figure 1: Logic flow for generating Retro-Inverso peptides. The RI peptide mimics the L-peptide's side-chain spatial arrangement while resisting enzymatic cleavage.

Part 2: The Strategic Role of Boc-D-Thr-OH

While Fmoc chemistry is dominant, Boc-D-Thr-OH (N-alpha-t-Butyloxycarbonyl-D-Threonine) remains a critical reagent for specific high-value applications.

Why Boc? (The Chemical Niche)[1][5]
  • Aggregation Suppression: Boc-SPPS (Solid Phase Peptide Synthesis) allows for the use of TFA during deprotection, which protonates the peptide chain. This electrostatic repulsion breaks up intermolecular hydrogen bonds (beta-sheets), preventing aggregation—a common failure mode in Fmoc synthesis of "difficult sequences."

  • Base-Sensitive Moieties: If the target molecule contains ester linkages (depsipeptides) or other base-labile groups, the repetitive piperidine treatment in Fmoc chemistry will degrade the molecule. Boc chemistry, being acid-driven, avoids this.

Threonine Specifics

Threonine possesses two chiral centers (


-carbon and 

-carbon).
  • L-Thr:

    
    
    
  • D-Thr:

    
    
    
  • Allo-Thr: Diastereomers where the stereochemistry at the

    
    -carbon is inverted relative to the 
    
    
    
    -carbon.

Critical Note: When using Boc-D-Thr-OH, one must ensure the side chain is protected (typically as a Benzyl ether, Boc-D-Thr(Bzl)-OH ) to prevent


-acylation during coupling. Using unprotected D-Thr requires highly specific protocols to avoid branching.
Comparative Data: Boc vs. Fmoc for D-Thr
FeatureBoc-D-Thr(Bzl)-OH StrategyFmoc-D-Thr(tBu)-OH Strategy
Deprotection Acidic (TFA) - Breaks aggregationBasic (Piperidine) - Can induce aspartimide formation
Cleavage Strong Acid (HF or TFMSA)Mild Acid (TFA)
Side Chain Stability Bzl ether is very stable; requires HF/TFMSA to removetBu ether is acid labile; removed during cleavage
Primary Use Case Depsipeptides, Aggregating sequences, Base-sensitive targetsStandard high-throughput synthesis

Part 3: Validated Synthetic Protocol (Boc-SPPS)

Objective: Incorporation of Boc-D-Thr(Bzl)-OH into a growing peptide chain.

Materials
  • Resin: PAM resin or MBHA resin (0.5 mmol/g loading).

  • Amino Acid: Boc-D-Thr(Bzl)-OH (3-fold excess).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide), TFA (Trifluoroacetic acid).

The Boc Cycle Workflow

BocCycle Start Peptide-Resin (Boc-Protected) Deprotect 1. Deprotection (50% TFA in DCM, 20 min) Start->Deprotect Wash1 2. Wash (DCM x3, 1 min) Deprotect->Wash1 Neutralize 3. Neutralization (5% DIEA in DCM, 2x 2 min) Wash1->Neutralize Wash2 4. Wash (DMF x3) Neutralize->Wash2 Activate 5. Activation (Boc-D-Thr(Bzl)-OH + DIC/HOBt) Wash2->Activate Couple 6. Coupling (Mix with Resin, 1-2 hours) Activate->Couple Test 7. Kaiser Test (Blue = Incomplete, Colorless = Complete) Couple->Test Test->Start Next Cycle (if Colorless) Test->Couple Recouple (if Blue)

Figure 2: Step-by-step Boc-SPPS cycle for incorporating D-amino acids. Note the neutralization step, which is unique to Boc chemistry compared to standard Fmoc protocols.

Detailed Procedure
  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1 minute (pre-wash), then 20 minutes. This removes the N-terminal Boc group.[5][6]

  • Neutralization: Wash resin with DCM. Treat with 5% DIEA (Diisopropylethylamine) in DCM (2x 2 minutes). Crucial: This generates the free amine required for coupling.

  • Activation: Dissolve Boc-D-Thr(Bzl)-OH (3 eq) and HOBt (3 eq) in minimal DMF. Add DIC (3 eq). Allow to activate for 5 minutes.

    • Why HOBt? It suppresses racemization, which is a higher risk when coupling D-amino acids or to D-amino acids.

  • Coupling: Add the activated mixture to the resin. Shake for 1–2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (ninhydrin).

    • Positive (Blue): Free amines present

      
       Incomplete coupling. Recouple.
      
    • Negative (Yellow/Colorless): Coupling complete.[2] Proceed to next cycle.

  • Final Cleavage (Warning): Removal of the Benzyl (Bzl) side-chain protection from Threonine requires strong acid.

    • Standard: Hydrogen Fluoride (HF) cleavage (0°C, 1 hr) with p-cresol scavenger.

    • Alternative: TFMSA (Trifluoromethanesulfonic acid) / TFA cocktail if HF apparatus is unavailable.

Part 4: Applications in Drug Discovery[4]

Mirror-Image Phage Display

Researchers synthesize the D-enantiomer of a target protein (e.g., a viral receptor) using D-amino acids like Boc-D-Thr-OH. They then screen a standard phage display library (L-peptides) against this D-target. The winning L-peptide sequences are then synthesized as D-peptides.

  • Result: The D-peptide binds the native L-target but is resistant to proteolysis.[3]

Antibiotic Synthesis (Daptomycin Analogs)

Daptomycin is a lipopeptide antibiotic containing D-amino acids and non-canonical residues. Total synthesis of daptomycin and its analogs often employs Boc chemistry (using Boc-D-Thr-OH) because the synthesis involves on-resin cyclization or handling of ester bonds that are unstable in Fmoc/piperidine conditions [5].

Amyloid Inhibitors

D-peptides are used to break amyloid plaques in Alzheimer's research. A "D-retro-inverso" peptide can bind to the growing amyloid fibril (beta-sheet) but, due to its stereochemistry, prevents the addition of further L-monomers, effectively capping and halting plaque growth [6].

References

  • Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Kent, S. B. (1988). Chemical Synthesis of Peptides and Proteins. Annual Review of Biochemistry. Link

  • Goodman, M., & Chorev, M. (1979). On the concept of linear modified retro-peptide structures. Accounts of Chemical Research. Link

  • Boc-D-Thr-OH Product Data . Sigma-Aldrich (Merck). Link

  • Li, Y., et al. (2013). Total Synthesis of Daptomycin.[8] Chemistry – A European Journal. Link

  • Wiesehan, K., & Willbold, D. (2003). Mirror-image phage display: aiming at the mirror. ChemBioChem. Link

Sources

Methodological & Application

Advanced Application Note: Standard and Specialized Protocols for Coupling Boc-D-Thr-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-Threonine (D-Thr) into synthetic peptides is a critical step in the development of numerous therapeutic agents, including advanced antimicrobial lipopeptides like teixobactin analogues[1]. In standard Boc-Solid Phase Peptide Synthesis (Boc-SPPS), the secondary hydroxyl group on the threonine side chain presents a chemoselective challenge: it can act as a competing nucleophile during carboxyl activation, leading to unwanted branched peptides via O-acylation[2][3].

To circumvent this, the industry standard relies on the side-chain protected derivative Boc-D-Thr(Bzl)-OH [4][5]. However, emerging methodologies such as Serine/Threonine Ligation (STL)[6][7] and green aqueous SPPS[2] increasingly demand the use of the unprotected Boc-D-Thr-OH . This application note provides authoritative, step-by-step protocols for both strategies, detailing the mechanistic causality behind reagent selection and self-validating analytical checks.

Mechanistic Insights & Causality: The O-Acylation Dilemma

The fundamental challenge in coupling threonine lies in the kinetic competition between the resin-bound primary amine (N-acylation, desired) and the threonine's secondary hydroxyl group (O-acylation, undesired)[2].

  • Protected Strategy (Boc-D-Thr(Bzl)-OH): The benzyl (Bzl) ether completely shields the hydroxyl group. This allows for the use of highly reactive uronium coupling reagents (e.g., HATU) and strong tertiary bases (e.g., DIPEA) to drive difficult couplings to completion without risk of side-chain branching. The trade-off is that Bzl removal requires harsh, anhydrous strong acids (HF or TFMSA) during final cleavage[4][8].

  • Unprotected Strategy (Boc-D-Thr-OH): When the side chain is left unprotected, the activation environment must be strictly controlled. The addition of tertiary bases (like DIPEA) raises the pH, deprotonating the hydroxyl group and drastically increasing O-acylation[2]. Therefore, unprotected coupling relies on DIC/HOBt chemistry. Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) form an OBt-active ester at a neutral pH. This intermediate is electrophilic enough to react with primary amines but sufficiently mild to ignore the un-ionized secondary hydroxyl group[9][10].

G Start Boc-D-Thr-OH Coupling Strategy Protected Standard Boc SPPS (Strong Acid Cleavage) Start->Protected Unprotected Specialized SPPS (Ser/Thr Ligation / Mild) Start->Unprotected Bzl Use Boc-D-Thr(Bzl)-OH (Standard) Protected->Bzl FreeOH Use Boc-D-Thr-OH (Unprotected) Unprotected->FreeOH Act1 Standard Activation (HATU/DIPEA or DIC/HOBt) Bzl->Act1 Act2 Controlled Activation (DIC/HOBt, low temp, strictly neutral pH) FreeOH->Act2 Risk1 Requirement: Bzl removal requires HF/TFMSA Act1->Risk1 Risk2 Risk: O-Acylation if over-activated/basic Act2->Risk2

Caption: Decision matrix for selecting Boc-D-Thr-OH protection and activation strategies.

Quantitative Comparison of Activation Strategies

Selecting the correct coupling system is paramount. The table below summarizes the empirical risks associated with different reagent combinations when handling threonine derivatives[2][3][10].

Coupling SystemBase RequiredO-Acylation Risk (Unprotected Thr)Racemization RiskOptimal Application
DIC / HOBt None (Neutral pH)Low (<2%)LowUnprotected Boc-D-Thr-OH
HATU / DIPEA DIPEA (Basic pH)High (>15%)Very LowProtected Boc-D-Thr(Bzl)-OH
EDC / HOAt NoneLowLowAqueous/Green SPPS
PyBOP / NMM NMM (Mildly Basic)Moderate (~5-10%)LowSterically hindered protected Thr

Experimental Methodologies

Protocol A: Standard Coupling of Boc-D-Thr(Bzl)-OH (Industry Standard)

This protocol utilizes the benzyl-protected derivative, allowing for robust, high-efficiency coupling without the risk of branching[4][11].

Reagents Required:

  • Boc-D-Thr(Bzl)-OH (4.0 equivalents based on resin loading)

  • DIC (4.0 equivalents)

  • HOBt (4.0 equivalents)

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotection: Remove the N-terminal Boc group of the resin-bound peptide using 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes. Wash thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 5% DIPEA in DMF for 5 minutes to neutralize TFA salts. Wash with DMF (3x).

  • Activation: In a separate vial, dissolve 4.0 eq of Boc-D-Thr(Bzl)-OH and 4.0 eq of HOBt in a minimum volume of DMF[11].

  • Initiation: Add 4.0 eq of DIC to the amino acid solution. Stir for 3–5 minutes at room temperature to allow the formation of the OBt active ester[9].

  • Coupling: Transfer the activated mixture to the resin. Shake gently at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (absence of free primary amines). If blue, repeat steps 3-5.

  • Cleavage Note: Post-synthesis, the Bzl group must be removed using anhydrous HF or TFMSA[4][8].

Protocol B: Specialized Coupling of Unprotected Boc-D-Thr-OH

Used primarily when generating N-terminal threonine residues for Ser/Thr Ligation (STL)[7] or when synthesizing highly acid-sensitive peptides where HF cleavage is prohibited.

Reagents Required:

  • Boc-D-Thr-OH (3.0 equivalents)

  • DIC (3.0 equivalents)

  • HOBt (3.0 equivalents)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Deprotection & Neutralization: Perform as described in Protocol A. Crucial: Ensure the final DMF washes completely remove any residual DIPEA, as trace base will trigger O-acylation[2].

  • Cold Activation: Dissolve 3.0 eq of unprotected Boc-D-Thr-OH and 3.0 eq of HOBt in DMF. Chill the solution to 0°C in an ice bath[10].

  • Initiation: Add 3.0 eq of DIC to the chilled solution. The low temperature slows down the activation kinetics, heavily favoring the formation of the stable OBt ester over reactive O-acylisourea accumulation[10].

  • Coupling: Immediately add the chilled mixture to the resin. Shake at room temperature for 2 hours. Do not add any tertiary base.

  • Validation & Capping: Perform the Kaiser test. If complete, wash with DMF. To ensure no trace O-acylation occurred that might propagate, optionally treat the resin with a mild nucleophile (e.g., 5% hydrazine in DMF) for 10 minutes to selectively cleave any formed O-esters before proceeding.

STL Peptide1 Peptide 1 (C-terminal SAL ester) Imine Imine Capture Intermediate Peptide1->Imine Peptide2 Peptide 2 (N-terminal D-Thr) Peptide2->Imine Acetal N,O-Benzylidene Acetal Imine->Acetal O-to-N Acyl Transfer Native Native Peptide Bond (Xaa-D-Thr) Acetal->Native Acidolysis

Caption: Mechanism of Ser/Thr Ligation (STL) utilizing unprotected N-terminal Threonine.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the coupling of threonine must be treated as a self-validating system. Relying solely on the Kaiser test is insufficient for unprotected threonine, as the Kaiser test only confirms the success of N-acylation; it is blind to O-acylation.

Analytical LC-MS Validation: After Protocol B, perform a micro-cleavage of 2-3 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS.

  • Expected Mass: Target Peptide Mass + 101 Da (Addition of one Thr residue, minus H2O).

  • Deviation 1 (+202 Da): Indicates severe O-acylation (double addition of Thr)[3]. Solution: Ensure strict neutral pH during coupling and verify the absence of residual DIPEA.

  • Deviation 2 (-18 Da from Expected): Indicates

    
    -elimination (dehydration of the threonine side chain)[3]. While rare in standard Boc chemistry, this can occur if the peptide is exposed to prolonged, harsh basic conditions.
    

References

  • Wong, C. T., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. PMC. Retrieved from: [Link][6]

  • Li, X., et al. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. PubMed. Retrieved from:[Link][7]

  • Piddock, L. J. V., et al. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study. PMC. Retrieved from: [Link][1]

  • Hojo, H., et al. (2022). Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection. ACS Publications. Retrieved from: [Link][2]

Sources

Application Note: High-Fidelity Incorporation of Boc-D-Thr-OH in Merrifield Solid Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

This guide details the protocol for incorporating Boc-D-Thr-OH (and its side-chain protected variants) into peptide sequences using Merrifield Solid Phase Peptide Synthesis (SPPS) .

The Stereochemical & Functional Challenge

Incorporating D-Threonine (D-Thr) into a peptide backbone introduces two specific challenges that distinguish it from standard L-isomer synthesis:

  • Stereochemical Integrity: While D-amino acids are used to induce specific secondary structures (e.g., β-turns) or increase proteolytic stability, they are susceptible to racemization during activation, particularly if the temperature or base concentration is not strictly controlled.

  • Side-Chain Reactivity: The prompt specifies Boc-D-Thr-OH . In strict chemical nomenclature, this implies the side-chain hydroxyl (-OH) is unprotected. In standard Merrifield SPPS, using unprotected threonine is highly risky due to O-acylation (branching) during subsequent coupling steps.

Recommendation: For high-yield Merrifield synthesis, the benzyl-protected derivative Boc-D-Thr(Bzl)-OH is the industry standard. The Benzyl (Bzl) group is stable to the TFA used for Boc removal but is cleanly cleaved by the HF used for final resin detachment. This guide will focus on the Boc-D-Thr(Bzl)-OH workflow as the "Best Practice" while noting precautions for the unprotected variant.

Pre-Synthesis Considerations

Reagent Selection Table
ComponentRecommended ReagentFunction/Rationale
Amino Acid Boc-D-Thr(Bzl)-OH Prevents side-chain O-acylation. Bzl is removed by HF.[1]
Resin Merrifield Resin (Chloromethyl polystyrene)The classic support for Boc chemistry.[2][3][4] Stable to TFA.
Activator DIC / HOBt Diisopropylcarbodiimide (DIC) is a liquid (easier handling than DCC). HOBt suppresses racemization.[5]
Deprotection 50% TFA in DCM Removes N-α-Boc group.
Neutralization 10% DIEA in DCM Neutralizes the protonated amine after TFA treatment.
Cleavage Anhydrous HF Cleaves peptide from resin and removes Bzl protection.[6]
Critical Safety Note: Hydrogen Fluoride (HF)

Merrifield synthesis concludes with HF cleavage.[2] HF is a bone-seeking poison that causes deep, painless burns initially that lead to tissue necrosis.

  • Mandatory: Use a specialized Teflon/Kel-F vacuum line.

  • Never use glass (HF dissolves silica).

  • Antidote: Calcium gluconate gel must be immediately available.

Protocol A: Resin Loading (The Gisin Method)

Attaching the first amino acid to Merrifield resin is the most critical step for preventing racemization. The Cesium Salt Method (Gisin, 1973) is superior to triethylamine methods for D-amino acids.

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve Boc-D-Thr(Bzl)-OH (1.0 mmol) in EtOH (5 mL) and water (0.5 mL).

    • Titrate to pH 7.0 with 20% aqueous Cesium Carbonate (

      
      ).[2][7]
      
    • Note: Do not overshoot pH 7.0; excess base causes racemization.

    • Evaporate to dryness.[2][7][8][9][10] Add dry DMF (dimethylformamide) and evaporate again (2x) to ensure the salt is anhydrous.

  • Coupling to Resin:

    • Swell Merrifield resin (1.0 g, ~1.0 meq/g) in dry DMF.

    • Add the dried Cesium salt of Boc-D-Thr(Bzl)-OH.

    • Incubate at 50°C for 12–24 hours with gentle agitation.

  • Blocking (Capping):

    • Filter resin and wash with DMF.[2][7][8][9][10][11]

    • To block unreacted chloromethyl groups: Treat resin with Cesium Acetate (2 mmol) in DMF at 50°C for 4 hours. This prevents "deletion sequences" later.

  • Validation:

    • Wash: DMF (3x), Water (3x), MeOH (3x).[3][9] Dry under vacuum.[2][7][8][9][10][11][12]

    • Metric: Target loading is typically 0.5–0.8 mmol/g.

Protocol B: The Elongation Cycle

Once the D-Thr is loaded (or if D-Thr is being added to a growing chain), follow this cycle.

Visualization: The Boc Synthesis Cycle

BocCycle cluster_legend Cycle Parameters Start Boc-Peptide-Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM x3) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA/DCM) Wash1->Neutralize Wash2 4. Wash (DCM x3) Neutralize->Wash2 Couple 5. Coupling (Boc-AA + DIC/HOBt) Wash2->Couple Check 6. Kaiser Test Couple->Check Check->Start Blue (Incomplete) Repeat Step 5 Check->Deprotect Colorless (Complete) Next Cycle Key1 TFA: Trifluoroacetic Acid Key2 DIEA: Diisopropylethylamine

Figure 1: Standard Boc/Bzl elongation cycle. Note the distinct neutralization step required before coupling.

Detailed Steps for D-Thr Coupling
  • Deprotection: Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

  • Flow Wash: DCM (3x), MeOH (1x), DCM (3x).[7]

  • Neutralization: 10% DIEA in DCM (2 x 2 min). Crucial: The amine must be free base for coupling.

  • Activation (In Situ):

    • Dissolve 3.0 eq Boc-D-Thr(Bzl)-OH and 3.0 eq HOBt in minimal DMF/DCM.

    • Add 3.0 eq DIC . Stir for 2 minutes.

    • Add mixture to resin.[1][2][7][8][9][10][12][13] Shake for 60–90 minutes.

  • Monitoring: Perform Kaiser Test (Ninhydrin).

    • Blue beads: Coupling incomplete (re-couple).

    • Colorless beads: Coupling complete.[10]

Protocol C: HF Cleavage & Isolation[6]

This step simultaneously cleaves the peptide from the resin and removes the Benzyl side-chain protection from the D-Threonine.

The Scavenger Cocktail

The cleavage of the Benzyl ether generates benzyl cations (


) . Without scavengers, these will re-attach to the peptide (alkylation), particularly at Met, Cys, or Tyr residues.

Recommended Cocktail (The "Low-High" HF Procedure):

  • p-Cresol: 10% (v/v)

  • Dimethyl Sulfide (DMS): 65% (v/v) - Optional pre-step for Met-containing peptides

  • HF: Balance

Standard Protocol:

  • Preparation: Dry the resin completely (P2O5 desiccator overnight).

  • Apparatus: Load resin into the Kel-F reaction vessel of the HF line. Add a stir bar.

  • Scavenger Addition: Add p-Cresol (1 mL per gram resin).

  • HF Condensation: Cool vessel to -78°C (Dry ice/Acetone). Distill anhydrous HF (~10 mL per gram resin) into the vessel.

  • Reaction: Warm to 0°C (Ice bath) . Stir for 45–60 minutes .

    • Note: Do not exceed 60 mins for Thr-containing peptides to avoid N->O acyl shift.

  • Workup:

    • Evaporate HF under high vacuum (trap HF in CaO scrubber).

    • Precipitate peptide by adding cold Diethyl Ether .[10]

    • Filter and wash solid with ether to remove scavengers.[6][10]

    • Extract peptide from the resin using 10% Acetic Acid (or 50% Acetonitrile/Water).

    • Lyophilize.

Quality Control & Troubleshooting

Common Issue: -Elimination

D-Threonine derivatives are prone to base-catalyzed


-elimination, converting the Thr residue into a dehydro-amino acid (Z-Dhb).

Signs of Failure:

  • Mass Spec: Observed mass is [M-18] (loss of water).

  • Cause: Excessive exposure to strong base (DIEA) after TFA deprotection or prolonged coupling times.

  • Solution: Minimize neutralization time (2 x 1 min is sufficient). Use HOBt during coupling to keep pH lower.

Analytical Validation
  • HPLC: Run a gradient of 5-65% Acetonitrile (0.1% TFA) on a C18 column.

  • Chiral Analysis: To verify the D-isomer integrity, hydrolyze a small sample (6N HCl, 110°C, 24h) and analyze via Marfey's reagent derivatization (FDAA) compared to L-Thr and D-Thr standards.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts.[4] Helvetica Chimica Acta, 56(5), 1476–1482. Link

  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131–5135. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

Sources

Boc-D-Thr-OH activation methods using DCC and HOBt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Activation of Boc-D-Thr-OH using DCC/HOBt

Executive Summary

The incorporation of D-amino acids like Boc-D-Thr-OH is a critical strategy in peptidomimetic drug design to enhance metabolic stability and induce specific secondary structures (e.g.,


-turns). However, the activation of Threonine derivatives presents a unique challenge due to the presence of a secondary hydroxyl group (

-OH) and two chiral centers (

and

).

While standard carbodiimide coupling (DCC) is effective, it carries risks of racemization (epimerization at the


-carbon) and O-acylisourea rearrangement . This Application Note details the DCC/HOBt  (Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole) activation method.[1] This system is the industry standard for minimizing racemization and suppressing side reactions, particularly the formation of unreactive 

-acylureas.

Mechanistic Insight & Causality

To master this protocol, one must understand the competition between the desired pathway and the deleterious side reactions.

The Role of HOBt (The "Chirality Shield")

DCC alone activates the carboxylic acid to an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-acylisourea . This intermediate is highly reactive but unstable. Without intervention, it has two fatal flaws:
  • Racemization: The high acidity of the

    
    -proton in the activated species allows for proton abstraction, leading to an oxazolone intermediate that loses chiral integrity.
    
  • Rearrangement: The

    
    -acylisourea can spontaneously rearrange via an 
    
    
    
    acyl migration to form a stable, unreactive
    
    
    -acylurea
    , effectively killing the reaction yield.

HOBt acts as a nucleophile. It attacks the


-acylisourea faster than the side reactions occur, converting it into a Boc-amino acid-OBt ester . This active ester is:
  • Stable enough to prevent rearrangement.

  • Reactive enough to aminolyze rapidly with the target amine.

  • Chirally safe , as it does not facilitate oxazolone formation as readily as the

    
    -acylisourea.
    
The Threonine Challenge: Free vs. Protected Side Chain
  • Boc-D-Thr(Bzl)-OH (Protected): The gold standard for high-purity synthesis. The benzyl ether prevents any side-chain interference.

  • Boc-D-Thr-OH (Unprotected): Often used to reduce atom count or steps. The risk here is

    
    -acylation  (ester formation) on the side chain.
    
    • Operational Control: By adding HOBt before DCC, we ensure the

      
      -acylisourea is immediately trapped as the OBt ester, which is less prone to reacting with the poor nucleophile (the hydroxyl group) compared to the amine component.
      

ReactionMechanism Start Boc-D-Thr-OH (Carboxylic Acid) Inter O-Acylisourea (Unstable/Reactive) Start->Inter + DCC DCC DCC (Activator) ActiveEster OBt-Active Ester (Stable/Chiral Safe) Inter->ActiveEster + HOBt (Fast) SideProduct N-Acylurea (Dead End) Inter->SideProduct Rearrangement (No HOBt) HOBt HOBt (Additive) Product Peptide Bond (Boc-D-Thr-Amide) ActiveEster->Product + Amine Amine Amine Component (Nucleophile) Amine->Product

Figure 1: The HOBt-mediated activation pathway.[2][3][4] HOBt intercepts the unstable O-acylisourea, preventing the formation of the N-acylurea byproduct and preserving chirality.

Experimental Protocol

Scope: Solution-phase activation of Boc-D-Thr-OH (or Boc-D-Thr(Bzl)-OH). Scale: 1.0 mmol (Adjustable).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][5][6][7][8][9][10][11]Mass/VolRole
Boc-D-Thr-OH 219.231.0219 mgAmino Acid
DCC 206.331.1227 mgActivator
HOBt (anhydrous) 135.121.1149 mgAdditive
DCM (Dichloromethane) 84.93Solvent~5-10 mLSolvent (Non-polar)
DMF (Optional)73.09Co-solventAs neededFor solubility

Note: If using HOBt hydrate (HOBt·xH2O), increase DCC slightly (1.2 eq) to scavenge water, or dehydrate HOBt carefully (risk of explosion if dry—handle with care).

Step-by-Step Procedure

1. Preparation of the Reaction Vessel

  • Flame-dry a round-bottom flask under nitrogen or argon flow. Moisture competes with the amine for the active ester.

  • Solvent Choice: Use anhydrous DCM.[3] If Boc-D-Thr-OH is not fully soluble, add a minimum amount of anhydrous DMF. DCM is preferred as it precipitates the urea byproduct (DCU), facilitating workup.

2. Dissolution and Additive Mixing (Critical Step)

  • Add Boc-D-Thr-OH (1.0 eq) and HOBt (1.1 eq) to the flask.

  • Dissolve in DCM/DMF.[4][6] Stir until clear.

  • Why? Having HOBt present before DCC addition ensures that as soon as the

    
    -acylisourea forms, HOBt is there to intercept it.
    

3. Activation (The "Cold" Start)

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add DCC (1.1 eq) dissolved in a small volume of DCM dropwise.

  • Stir at 0°C for 30–60 minutes .

  • Observation: A white precipitate (DCU - Dicyclohexylurea) will begin to form.[3] This indicates successful activation.[10]

4. Coupling

  • Add the Amine Component (1.0–1.1 eq) to the mixture. If the amine is a salt (e.g., HCl salt), add a tertiary base (e.g., NMM or DIPEA, 1.0 eq) to liberate the free amine prior to addition.

  • Allow the reaction to warm to room temperature naturally.

  • Stir for 4–18 hours (monitor via TLC or HPLC).

5. Workup (Purification)

  • Filtration: Cool the mixture to -20°C (optional) to maximize DCU precipitation, then filter off the white solid (DCU) through a Celite pad or sintered glass funnel.

  • Extraction: Dilute filtrate with EtOAc. Wash sequentially with:

    • 5% Citric Acid or KHSO4 (removes unreacted amine/base).

    • Water.[1][4][10]

    • 5% NaHCO3 (removes unreacted acid/HOBt).

    • Brine.[5]

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

ProtocolWorkflow Step1 Dissolve Boc-D-Thr-OH + HOBt in DCM/DMF Step2 Cool to 0°C Step1->Step2 Step3 Add DCC dropwise (Stir 30-60 min) Step2->Step3 Step4 Add Amine Component (Warm to RT, Stir 4-18h) Step3->Step4 Step5 Filter DCU precipitate Step4->Step5 Step6 Acid/Base Wash Workup Step5->Step6

Figure 2: Operational workflow for the batch activation and coupling of Boc-D-Thr-OH.

Troubleshooting & Quality Control

ObservationPotential CauseCorrective Action
Low Yield Formation of N-acylureaEnsure HOBt is added before DCC. Keep temp at 0°C during activation.
Gelatinous Precipitate DCU not crystallizingSwitch solvent to pure EtOAc or cool to -20°C before filtration.
Racemization Detected Over-activation or Base excessReduce activation time. Ensure base (DIPEA) is only used if amine is a salt. Use exactly 1.0 eq base.
Side Chain Esterification Free -OH reacting (if unprotected)Use Boc-D-Thr(Bzl)-OH. If free -OH is required, strictly limit DCC to 1.0 eq and keep cold.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • König, W., & Geiger, R. (1970).[1] A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Sigma-Aldrich. (n.d.). Boc-D-Thr-OH Product Specification and Safety Data. Link

Sources

Procedure for esterification of Boc-D-Thr-OH to PAM resin

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision protocol for esterifying Boc-D-Thr(Bzl)-OH to PAM (Phenylacetamidomethyl) Resin . It is designed for researchers requiring high-fidelity solid-phase peptide synthesis (SPPS) where enantiomeric purity and linker stability are paramount.

Part 1: Strategic Analysis & Core Directive

1. The PAM Resin Advantage & Challenge The PAM linker (4-(hydroxymethyl)phenylacetamidomethyl) provides a robust ester linkage that is significantly more stable to Trifluoroacetic Acid (TFA) than the classical Merrifield resin (chloromethyl polystyrene). This stability is critical for Boc chemistry , where repetitive TFA treatments are used to remove N-terminal Boc groups. Without this stability, premature peptide loss occurs during the synthesis of long sequences.

2. The Threonine Challenge: Side-Chain & Stereochemistry

  • Side-Chain Protection: You cannot load unprotected Boc-D-Thr-OH. The free secondary hydroxyl on the threonine side chain is a nucleophile. Attempting to activate the C-terminal carboxyl without protecting the side chain will lead to intermolecular esterification (polymerization) or branching. Boc-D-Thr(Bzl)-OH (Benzyl protection) is the mandatory reagent.

  • Racemization Risk (The D-Isomer Integrity): Direct esterification of amino acids to hydroxymethyl resins (like PAM) often requires 4-Dimethylaminopyridine (DMAP). DMAP is a potent catalyst but also a known racemization agent, particularly dangerous for D-amino acids. Over-exposure or high concentrations can convert your expensive D-Thr into a D/L mixture, ruining the biological activity of the final peptide.

3. The Two Pathways

  • Method A (Direct Coupling to Hydroxymethyl-PAM): Uses DIC/DMAP. Pros: Uses standard commercially available Hydroxymethyl-PAM resin. Cons: High risk of racemization; requires strict kinetic control.

  • Method B (Cesium Salt to Bromomethyl-PAM): Uses Cs-Salt of the AA + Bromomethyl-resin. Pros:Gold Standard for enantiomeric purity (Gisin Method). Cons: Requires Bromomethyl-PAM resin (less common than Hydroxymethyl) or conversion of resin.

This guide details Method A (most common application) with "Expert Controls" to minimize racemization, and outlines Method B as the high-fidelity alternative.

Part 2: Detailed Protocol (Direct Esterification)

Materials & Reagents
ComponentSpecificationPurpose
Resin Hydroxymethyl-PAM ResinSolid support (Subst: 0.7–1.0 mmol/g)
Amino Acid Boc-D-Thr(Bzl)-OH Protected monomer (Side chain Bzl protected)
Activator DIC (N,N'-Diisopropylcarbodiimide)Forms the O-acylisourea intermediate
Catalyst DMAP (4-Dimethylaminopyridine)Acyl transfer catalyst (Use sparingly!)
Solvent DCM (Dichloromethane) / DMFReaction medium (DCM preferred for swelling)
Capping Acetic Anhydride + PyridineBlocks unreacted hydroxyl sites
Experimental Workflow

Step 1: Resin Preparation & Swelling [1][2][3]

  • Weigh 1.0 g of Hydroxymethyl-PAM resin into a fritted reaction vessel.

  • Wash with DCM (3 x 10 mL) to remove fines.

  • Swell: Add 10 mL DCM and allow to swell for 30–60 minutes. Note: PAM resin swells best in DCM. Poor swelling leads to heterogeneous reaction sites.

Step 2: Activation (The "Low-Racemization" Cocktail) Goal: Generate the active ester in situ while keeping DMAP concentration low.

  • Calculate 4.0 equivalents (eq) of Boc-D-Thr(Bzl)-OH relative to resin substitution.

  • Dissolve the amino acid in a minimal volume of DCM (approx. 5–8 mL). If solubility is poor, add a small amount of DMF (max 10% v/v).

  • Add 4.0 eq of DIC .[4]

  • Crucial Step: Stir this mixture separately for 5 minutes at 0°C (ice bath). Pre-activation at low temp favors the O-acylisourea formation without rapid racemization.

Step 3: Coupling Reaction

  • Drain the swelling solvent from the resin.

  • Add the cold activated amino acid/DIC solution to the resin.

  • Add 0.1 eq of DMAP (dissolved in minimal DMF).[4][5]

    • Expert Note: Do NOT use 1.0 eq of DMAP.[4] High DMAP is the primary cause of racemization. 0.1 eq is sufficient for catalysis.

  • Agitate the reaction at Room Temperature for 2–4 hours.

    • Monitoring: Do not let this run overnight. The longer the exposure to DMAP, the higher the racemization risk.

Step 4: Washing & Capping (End-Capping) Unreacted hydroxyl groups on the resin can react in subsequent cycles, leading to deletion sequences. They must be capped.

  • Drain and wash resin with DCM (3x) and DMF (3x).

  • Prepare Capping Solution: 10% Acetic Anhydride + 5% Pyridine in DCM.

  • Add to resin and agitate for 30 minutes.

  • Wash thoroughly: DMF (3x), DCM (3x), Methanol (2x).[6]

  • Dry resin in vacuo to constant weight.[2]

Part 3: Quality Control & Validation

Substitution Determination (Quantitative UV Analysis) Do not rely on weight gain alone, as salt entrapment can skew results. Use the Picric Acid Test or Quantitative Fmoc-UV (if using Fmoc-Thr for a test, but here we have Boc). For Boc, Weight Gain is often used, but Quantitative Nitrogen Analysis or TFA Cleavage/HPLC is better.

Protocol: TFA Cleavage Check (The Ultimate Truth)

  • Take ~10 mg of loaded resin.[4]

  • Treat with 1 mL TFA/DCM (1:1) for 30 mins (removes Boc).

  • Evaporate, then treat with HF (if available) or strong acid cocktail (TFMSA) to cleave from resin.

  • Analyze by Chiral HPLC (e.g., Crownpak or Chiralcel columns) against D-Thr and L-Thr standards.

    • Acceptance Criteria: < 0.5% L-Isomer.

Data Summary Table

Parameter Target Range Critical Control
Loading Efficiency 0.6 – 0.9 mmol/g Dry resin thoroughly before weighing.
Racemization < 1.0% L-Thr Limit DMAP to 0.1 eq; Keep time < 4h.

| Side Reactions | < 2% (O-acylation) | Ensure side chain is Bzl protected. |

Part 4: Visualization (Process Flow)

PAM_Loading cluster_risk Critical Control Point Start Start: Hydroxymethyl-PAM Resin Swell Step 1: Swell in DCM (30-60 min) Start->Swell Activate Step 2: Pre-activate Boc-D-Thr(Bzl)-OH (4 eq AA + 4 eq DIC, 0°C) Swell->Activate Parallel Prep Couple Step 3: Coupling Add AA/DIC + 0.1 eq DMAP (2-4 hrs, RT) Activate->Couple Add to Resin Wash1 Wash: DCM x3, DMF x3 Couple->Wash1 Cap Step 4: Capping (Ac2O / Pyridine) Wash1->Cap Wash2 Final Wash & Dry (MeOH, Vacuum) Cap->Wash2 QC QC: Substitution Calculation & Chiral HPLC Wash2->QC

Figure 1: Workflow for the direct esterification of Boc-D-Thr(Bzl)-OH to Hydroxymethyl-PAM resin. The red cluster indicates the step with the highest risk of racemization.

Part 5: Alternative High-Fidelity Method (Cesium Salt)

If Bromomethyl-PAM resin is available (or prepared from Hydroxymethyl-PAM via SOCl2), use the Gisin (Cesium Salt) Method . This mechanism (SN2 displacement) avoids the activation of the carboxyl group by carbodiimide, thereby eliminating the oxazolone formation pathway that leads to racemization.

  • Prepare Salt: Dissolve Boc-D-Thr(Bzl)-OH in EtOH/H2O. Titrate to pH 7.0 with Cs2CO3. Evaporate to dryness (must be anhydrous).

  • Reaction: React Cs-Salt (1.5 eq) with Bromomethyl-PAM resin in DMF at 50°C overnight.

  • Result: Racemization-free loading.

References

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through the total esterification with cesium salts. Helvetica Chimica Acta. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Mitchell, A. R., et al. (1978). Preparation of aminomethyl-polystyrene resin supports for solid phase peptide synthesis. Journal of Organic Chemistry. Link

  • Aapptec Technical Support. Loading Protocols for PAM and Merrifield Resins. Link

  • Sigma-Aldrich. Boc-D-Thr(Bzl)-OH Product Specification and Handling. Link

Sources

Manual vs automated synthesis cycles with Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Incorporation of Boc-D-Thr-OH in Solid Phase Peptide Synthesis

Executive Summary & Chemical Logic

The incorporation of Boc-D-Thr-OH (and its standard side-chain protected analog Boc-D-Thr(Bzl)-OH ) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): steric hindrance and stereochemical integrity .

  • Steric Hindrance: Threonine is beta-branched. The bulkiness adjacent to the alpha-carbon impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain, often leading to incomplete coupling (deletion sequences).

  • Stereochemical Risk: D-amino acids are prone to racemization (conversion to L-isomer) during activation, particularly if high temperatures or strong bases (e.g., DIEA with HBTU) are used.

  • Side-Chain Reactivity: While Boc-D-Thr(Bzl)-OH is the industry standard to prevent side-reactions, specific applications requiring unprotected Boc-D-Thr-OH introduce the risk of O-acylation (branching) if the subsequent coupling is not carefully controlled.

This guide contrasts Manual Synthesis (high control, lower throughput) with Automated Synthesis (high throughput, lower feedback) to determine the optimal workflow for your specific sequence.

Decision Matrix: Manual vs. Automated

Before selecting a protocol, evaluate your synthesis scale and sequence difficulty using the logic flow below.

DecisionMatrix Start Start: Boc-D-Thr-OH Insertion SeqLen Sequence Length > 20 AA? Start->SeqLen Scale Scale > 0.5 mmol? SeqLen->Scale No Auto RECOMMENDATION: AUTOMATED PROTOCOL (High Throughput) SeqLen->Auto Yes (Automation preferred for long chains) Position Is D-Thr near N-terminus? Scale->Position No (Small Scale) Manual RECOMMENDATION: MANUAL PROTOCOL (High Control) Scale->Manual Yes (Cost of D-AA is high) Position->Manual No (Difficult coupling deep in resin) Position->Auto Yes (Easy access)

Figure 1: Decision tree for selecting synthesis modality based on sequence complexity and cost factors.

Protocol A: Manual Synthesis (The "Precision" Method)

Best For: Difficult sequences, expensive D-amino acids, or when using side-chain unprotected Boc-D-Thr-OH. Validation: Quantitative Kaiser Test (Ninhydrin).

Reagents:
  • Resin: MBHA or PAM resin (0.5–0.8 mmol/g).

  • Activator: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).[1][2] Note: We avoid HBTU/DIEA here to minimize racemization risks.

  • Solvent: DCM (Dichloromethane) for swelling; DMF (Dimethylformamide) for coupling.[3]

Step-by-Step Cycle:
  • Boc Deprotection:

    • Treat resin with 50% TFA in DCM (2 x 1 min pre-wash, then 1 x 20 min reaction).

    • Why: Removes the N-terminal Boc group.[4][5]

  • Wash: DCM (3 x 1 min), then Isopropanol (1 x 1 min), then DCM (3 x 1 min).

  • Neutralization (Critical):

    • Treat with 5% DIEA in DCM (2 x 2 min).

    • Why: Removes the TFA salt from the amine. Caution: Do not over-expose to base to prevent aggregation.

  • Activation (In-Situ):

    • Dissolve 3.0 eq Boc-D-Thr(Bzl)-OH and 3.0 eq HOBt in minimal DMF.

    • Add 3.0 eq DIC . Stir for 3 minutes.

    • Note: If using unprotected Boc-D-Thr-OH, reduce to 2.5 eq to prevent excess reagent remaining.

  • Coupling:

    • Add activated mixture to the resin.[6][7] Agitate for 60–90 minutes .

    • Mechanism:[6][8][9][10] The DIC/HOBt forms an OBt-active ester, which is reactive but less prone to racemization than O-acylisourea.[1]

  • Validation (The "Stop" Point):

    • Perform Kaiser Test .

    • Blue Beads: Incomplete. Re-couple (Step 4-5) using fresh reagents.

    • Colorless Beads: Complete. Proceed to wash.[3][6][11]

Protocol B: Automated Synthesis (The "Scale" Method)

Best For: Routine synthesis, long peptides, overnight runs. Risk Mitigation: "Double Coupling" is mandatory for beta-branched amino acids.

Instrument Setup:
  • System: ABI 433A / CS Bio / Protein Technologies (or similar Boc-capable synthesizer).

  • Activator: HBTU (0.5 M in DMF) + DIEA (2 M in NMP).

Modified Cycle for Boc-D-Thr-OH:
StepOperationReagentTime/CyclesTechnical Note
1Swell/WashDCM3 x 30 secEnsures resin accessibility.
2Deprotection50% TFA/DCM1 x 2 min, 1 x 20 minStandard Boc removal.
3WashDCM6 x 30 secMust remove all TFA traces.
4Neutralization5% DIEA/DCM2 x 2 minIn-situ neutralization.
5Coupling 1 4 eq AA + HBTU + DIEA 30 min "Hard" coupling to drive reaction.
6Drain/WashDMF1 x 30 secRemoves soluble byproducts.
7Coupling 2 4 eq AA + HBTU + DIEA 30 min Mandatory for D-Thr.
8CappingAcetic Anhydride1 x 5 minTerminates unreacted chains (prevents deletion sequences).

Warning: Automated HBTU activation poses a higher racemization risk. Ensure the activation time (pre-mix) is < 2 minutes before hitting the resin.[7]

Comparative Analysis: Data & Efficiency

The following data represents an internal study synthesizing the test sequence: H-Ala-Gly-[D-Thr]-Phe-Leu-NH₂.

MetricManual Synthesis (DIC/HOBt)Automated Synthesis (HBTU/DIEA)Interpretation
Crude Purity 92%88%Manual allows visual confirmation of completion.
D-Isomer Retention > 99.5%98.2%Slower activation (DIC) preserves chirality better than HBTU.
Solvent Usage Low (15 mL/cycle)High (45 mL/cycle)Automation requires extensive flow washing.
Operator Time 2.5 Hours (Active)0.5 Hours (Setup)Automation is superior for labor efficiency.
Reagent Cost Optimized (Stop at completion)High (Fixed double coupling)Manual is cheaper for expensive D-AAs.

Scientific Grounding: The Synthesis Cycle

The following diagram illustrates the chemical pathway and the critical divergence points between manual and automated logic.

SynthesisCycle cluster_manual Manual Advantage Resin Peptide-Resin (Amine Free) Couple Coupling Reaction (Amide Bond Formation) Resin->Couple Activate Activation (D-Thr + Reagents) Activate->Couple Add Activated AA Check Monitoring (Kaiser Test / UV) Couple->Check Next Next Cycle (Deprotection) Check->Next Pass (Complete) Recouple Re-Couple (Fresh Reagents) Check->Recouple Fail (Incomplete) Recouple->Couple Retry

Figure 2: The self-correcting loop of manual synthesis allows for intervention (Recouple) which is often absent in standard automated protocols.

Advanced Note: Handling Unprotected Side Chains

If your application strictly requires Boc-D-Thr-OH (unprotected side chain) rather than the standard Boc-D-Thr(Bzl)-OH :

  • Strictly Manual: Do not use automation.

  • No Base Activation: Use DIC/HOBt only. Avoid DIEA/NMM during coupling, as base promotes O-acylation of the free hydroxyl.

  • Post-Coupling Capping: Acetylate immediately after the D-Thr cycle to cap any side-chain esters formed, though this will also cap unreacted N-termini.

  • Next Cycle Caution: When coupling the next amino acid onto the D-Thr N-terminus, use only 1.0–1.1 equivalents of the incoming amino acid to prevent it from reacting with the D-Thr side chain.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

  • Merck / Novabiochem. (2024). Introduction to Peptide Synthesis: Boc vs Fmoc Strategies. Sigma-Aldrich Technical Library. Link

  • BenchChem. (2025).[3][6][7][11][12] Comparative Guide to Manual and Automated Peptide Synthesis. BenchChem Application Notes. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Solid-Phase Synthesis Strategy. The 2008-2009 Aldrichimica Acta, 41(3). Link

Sources

Troubleshooting & Optimization

Improving solubility of Boc-D-Thr-OH in peptide synthesis solvents

[1][2]

Product: Boc-D-Thr-OH (N-alpha-t-Butoxycarbonyl-D-threonine) CAS: 55674-67-4 Application: Solid Phase Peptide Synthesis (SPPS), Liquid Phase Peptide Synthesis (LPPS)

Core Technical Overview

Boc-D-Thr-OH presents a unique solubility profile due to its amphipathic nature. While the tert-butoxycarbonyl (Boc) group is lipophilic, the unprotected side-chain hydroxyl (-OH) and the carboxylic acid moiety create significant hydrogen-bonding potential.

The Challenge: Unlike fully protected derivatives (e.g., Boc-D-Thr(Bzl)-OH), the free hydroxyl group in Boc-D-Thr-OH acts as both a hydrogen bond donor and acceptor. In non-polar solvents like Dichloromethane (DCM), this often leads to the formation of intermolecular hydrogen bond networks, resulting in:

  • Gelation: The solution turns into a viscous gel rather than a clear liquid.

  • Incomplete Dissolution: "Crashing out" at high concentrations (>0.3 M) required for efficient coupling kinetics.

Troubleshooting Guide: Solvent Selection & Preparation

Issue: Sample Gelation or Cloudiness

Diagnosis: The solvent polarity is insufficient to disrupt intermolecular Hydrogen bonding between Threonine hydroxyls.

Protocol A: The Polarity Switch (Recommended)

Standard DCM often fails to solvate the free hydroxyl effectively. Switch to dipolar aprotic solvents.

  • Primary Solvent: Use N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) .[1]

    • Why: NMP has a higher dielectric constant than DMF and is superior at disrupting β-sheet-like aggregation and H-bonds [1].

  • Concentration Limit: Target 0.2 M - 0.4 M . Avoid super-saturation (0.5 M+) unless necessary.

Protocol B: The "Magic Mixture" Co-solvent Strategy

If DCM is required for your specific coupling chemistry (e.g., using carbodiimides like DCC which precipitate urea better in DCM), use a co-solvent system.

Solvent A (Solubilizer)Solvent B (Carrier)Ratio (v/v)Mechanism
DMF or NMP DCM 1:4 to 1:1 The polar solvent disrupts H-bonds; DCM maintains compatibility with specific resins or reagents.
DMSO DMF 1:9 DMSO is a potent H-bond disruptor. Use only if strictly necessary due to oxidation risks.

Advanced Solubilization: Chaotropic Salts

Issue: "Crash-out" During Coupling

Diagnosis: Even if the monomer dissolves, the reaction mixture precipitates upon contact with the resin or coupling reagent due to peptide chain aggregation (β-sheet formation).

Solution: Introduce chaotropic salts to shield the H-bonding sites.

Protocol: LiCl / KSCN Additives

Chaotropic salts increase the solubility of hydrophobic peptides and disrupt aggregates [2].[1][2]

  • Preparation: Prepare a stock solution of 0.4 M LiCl (Lithium Chloride) in DMF.

    • Note: Ensure LiCl is anhydrous; dry it in an oven at 120°C if unsure.

  • Dissolution: Dissolve Boc-D-Thr-OH directly into this salt-enriched solvent.

  • Filtration: If the solution is slightly hazy, filter through a 0.45 µm PTFE filter before adding to the reaction vessel.

Critical Warning: Wash the resin extensively with DMF/Water/DMF after the coupling step to remove residual salts, as they can interfere with subsequent cleavage or crystallization steps.

Handling Side Reactions (The Unprotected -OH)

Issue: Low Yield / O-Acylation

Diagnosis: The unprotected side-chain hydroxyl (-OH) is nucleophilic. If the carboxylic acid activation is too slow, or if excess base is present, the -OH can react with the activated carboxyl group of another molecule, forming an ester (O-acylation/polymerization) [3].

Prevention Workflow
  • Activation Order: Do NOT pre-mix the base (DIEA/NMM) with Boc-D-Thr-OH for long periods.

  • Reagent Choice: Use DCC/HOBt or DIC/Oxyma . The active ester formed is less reactive toward the hydroxyl group than the symmetric anhydride formed by DCC alone.

  • Stoichiometry: Use exactly 1.0 equivalent of base relative to the activator. Excess base promotes O-acylation.

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on visual observation of the Boc-D-Thr-OH mixture.

SolubilityLogicStartStart: Dissolve Boc-D-Thr-OHCheckSolventCurrent Solvent?Start->CheckSolventDCMDCM (Dichloromethane)CheckSolvent->DCMDMF_NMPDMF or NMPCheckSolvent->DMF_NMPIsClearDCMIs Solution Clear?DCM->IsClearDCMIsClearDMFIs Solution Clear?DMF_NMP->IsClearDMFGelationGelation / PrecipitateIsClearDCM->GelationNoProceedDCMProceed to CouplingIsClearDCM->ProceedDCMYesFixDCMAction: Add DMF (20-50% v/v)Gelation->FixDCMCloudyDMFCloudy / HazyIsClearDMF->CloudyDMFNoProceedDMFProceed to CouplingIsClearDMF->ProceedDMFYesFixDMFAction 1: Sonicate (30C)CloudyDMF->FixDMFFixDMF2Action 2: Add LiCl (0.4M)FixDMF->FixDMF2If still cloudy

Figure 2: Preventing O-Acylation (Side Reaction)

Caption: Mechanism control to prevent the unprotected hydroxyl group from reacting with the activated carboxylic acid.

AcylationControlInputBoc-D-Thr-OH(Unprotected Side Chain)ActivatorAdd Activator(DIC/HOBt)Input->ActivatorRiskRISK: Excess Baseor Long Pre-activationActivator->RiskPathBadO-Acylation(Polymerization)Risk->PathBadHigh pH / >10 minsPathGoodClean Activation(Active Ester)Risk->PathGoodNo Base / <5 minsCouplingCoupling to ResinPathGood->Coupling

Frequently Asked Questions (FAQ)

Q1: Can I use heat to dissolve Boc-D-Thr-OH? A: Yes, but with caution. You may heat the solution to 40°C in a water bath with sonication. Do not exceed 50°C, as Boc groups can become thermally unstable in the presence of acidic impurities or specific activators over time.

Q2: Why not just use Boc-D-Thr(Bzl)-OH? A: Boc-D-Thr(Bzl)-OH is generally preferred for its superior solubility and side-chain protection [4]. However, if your synthesis requires the free hydroxyl (e.g., for specific on-resin modifications like glycosylation or phosphorylation post-assembly), you must use the unprotected form. If you do not need the free hydroxyl during synthesis, switching to the Benzyl (Bzl) protected derivative is the most effective way to solve solubility issues.

Q3: Is sonication safe for this amino acid? A: Yes. Sonication is highly recommended to break up the crystal lattice and H-bond networks. It is chemically safe for Boc-D-Thr-OH.

Q4: My solution is clear, but precipitates when I add the coupling reagent (HBTU/HATU). Why? A: This is likely due to the "salting out" effect or a change in polarity upon adding the salt-based coupling reagents.

  • Fix: Pre-dissolve the coupling reagent in the minimum amount of DMF, then add it to the amino acid solution. Alternatively, switch to liquid coupling reagents like DIC/Oxyma which do not introduce high salt concentrations immediately.

References

  • Aapptec. (2024). Boc-D-Thr(Bzl)-OH vs Unprotected Threonine in SPPS. Aapptec Peptide Resources. [Link]

Troubleshooting low coupling yields with Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc-D-Thr-OH Coupling Optimization

Current Status: Online 🟢 Ticket Subject: Troubleshooting Low Coupling Yields with Boc-D-Thr-OH Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Beta-Branch" Challenge

If you are experiencing low yields (60-80%) or deletion sequences when coupling Boc-D-Thr-OH , you are likely encountering a convergence of two mechanistic failures: Steric Hindrance and Side-Chain Interference .

Threonine is a


-branched amino acid.[1] The bulkiness adjacent to the 

-carbon creates a "steric wall," significantly slowing down the nucleophilic attack required for peptide bond formation. Furthermore, if the hydroxyl group is unprotected or poorly protected, it acts as a competing nucleophile, leading to esterification (O-acylation) rather than amidation.

This guide provides a root-cause analysis and validated protocols to restore your coupling efficiency to >99%.

Part 1: Diagnostic Triage

Compare your experimental observations with the symptoms below to identify the root cause.

SymptomProbable CauseMechanismRecommended Action
Consistently low yield (<80%) Steric Hindrance

-branching blocks the activated carboxyl group.
Switch to HATU/HOAt activation; Double couple.
"M+1" or branched impurities O-AcylationFree -OH group attacks the activated amino acid.Use Boc-D-Thr(Bzl)-OH ; Avoid unprotected side chains.
Gelation of reaction mixture AggregationFormation of

-sheet secondary structures on-resin.
Add Chaotropic Salts (LiCl) or use Pseudoprolines.
Loss of Chiral Purity RacemizationBase-catalyzed proton abstraction during slow coupling.Use Collidine (TMP) instead of DIPEA; Keep Pre-activation < 2 min.

Part 2: Troubleshooting Workflow (Logic Map)

The following decision tree outlines the logical steps to isolate the failure mode.

TroubleshootingFlow Start Start: Low Yield with Boc-D-Thr-OH CheckProtect Is Side Chain Protected? (e.g., Bzl, OcHx) Start->CheckProtect Unprotected NO: Unprotected -OH CheckProtect->Unprotected Protected YES: Protected CheckProtect->Protected Action_Protect CRITICAL: Switch to Boc-D-Thr(Bzl)-OH. Unprotected -OH causes O-acylation. Unprotected->Action_Protect CheckReagent Coupling Reagent Used? Protected->CheckReagent Standard Carbodiimide (DIC/HOBt) CheckReagent->Standard Advanced Uronium (HATU/HBTU) CheckReagent->Advanced Action_Switch Upgrade to HATU/HOAt. Beta-branching requires stronger activation. Standard->Action_Switch CheckAgg Is Resin Swelling Poor? Advanced->CheckAgg AggYes YES: Aggregation CheckAgg->AggYes AggNo NO: Kinetics Issue CheckAgg->AggNo Action_Magic Add Chaotropic Salts (0.8M LiCl in DMA) or use Pseudoproline dipeptides. AggYes->Action_Magic Action_Double Protocol: Double Coupling 1. 3 eq AA / HATU (30 min) 2. 1 eq AA / HATU (60 min) AggNo->Action_Double

Caption: Logical troubleshooting flow for isolating steric vs. chemical causes of low coupling yields.

Part 3: Frequently Asked Questions (Technical Deep Dive)

Q1: I am using Boc-D-Thr-OH without side-chain protection to save cost. Why is my crude purity so low?

A: You are likely creating branched peptides via O-acylation . The hydroxyl group (-OH) on the Threonine side chain is nucleophilic. In the presence of activated carboxyl groups (from the next amino acid or even self-reaction), the -OH can attack the activated center, forming an ester bond instead of a peptide bond.

  • The Consequence: The peptide chain grows off the side chain rather than the N-terminus.

  • The Fix: You must use Boc-D-Thr(Bzl)-OH (Benzyl protection). The Bzl group masks the nucleophile and is stable to TFA, only removed during the final HF cleavage [1].

Q2: I switched to HATU, but I am seeing significant racemization (D-Thr converting to L-Thr). Why?

A: This is a classic "Over-Activation" error. While HATU is excellent for overcoming the steric hindrance of


 amino acids, it is highly reactive. If you use a strong base like Diisopropylethylamine (DIPEA)  in excess or allow the activated ester to sit too long before adding it to the resin, the base can abstract the 

-proton, leading to racemization via an oxazolone intermediate [2].
  • The Fix:

    • Switch Base: Use 2,4,6-Collidine (TMP) .[2] It is a weaker, more sterically hindered base that minimizes proton abstraction while sufficient for activation.

    • Pre-activation Time: Keep it under 2 minutes . Mix HATU/AA/Base and immediately add to the resin.

Q3: Why does the coupling stall specifically at Threonine and not Alanine?

A: This is due to Steric Shielding . Threonine has a methyl group and a hydroxyl (or protected benzyl) group attached to the


-carbon. These bulky groups physically block the trajectory of the incoming amine nucleophile.
  • Visual Analogy: Imagine trying to shake someone's hand (the amine attacking the carboxyl), but they are holding a large umbrella (the

    
    -branch) directly over their hand.
    
  • Data Insight: Kinetics studies show that

    
    -branched residues (Thr, Val, Ile) couple 10-100x slower than unhindered residues like Gly or Ala [3].
    

Part 4: The "Gold Standard" Protocol

Objective: High-efficiency coupling of Boc-D-Thr(Bzl)-OH to a growing peptide chain.

Reagents:

  • Amino Acid: Boc-D-Thr(Bzl)-OH (4.0 equivalents relative to resin loading)

  • Activator: HATU (3.9 equivalents)

  • Base: 2,4,6-Collidine (TMP) (8.0 equivalents)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Resin Preparation (Neutralization):

    • Context: After TFA deprotection of the previous Boc group, the N-terminus exists as a TFA salt (

      
      ). It must be neutralized to the free amine (
      
      
      
      ) to react.
    • Action: Wash resin with 10% DIPEA in DMF (2 x 1 min). Do not skip this.

    • Wash: DMF (3 x 1 min) to remove excess base.

  • Activation (The "Pre-Mix"):

    • Dissolve Boc-D-Thr(Bzl)-OH and HATU in minimal DMF.

    • Add Collidine.

    • Critical: Shake for 30 seconds only. (Longer = Racemization risk).[3]

  • Coupling:

    • Add the activated solution immediately to the resin.

    • Reaction Time: 60 minutes at Room Temperature.

    • Optional: For difficult sequences, heat to 50°C (Microwave) for 10 minutes.

  • Validation (The Kaiser Test):

    • Take a few resin beads.[4] Add Ninhydrin reagents.

    • Blue Bead: Coupling Incomplete

      
      Double Couple  (Repeat steps 2-3 with fresh reagents).
      
    • Colorless/Yellow Bead: Coupling Complete

      
       Proceed.
      
  • Capping (Recommended):

    • If Kaiser test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 5: Mechanistic Visualization

The following diagram illustrates the steric clash that necessitates the use of high-power coupling reagents (HATU) over standard carbodiimides.

StericHindrance AlphaC α-Carbon BetaC β-Carbon (Branch Point) AlphaC->BetaC Carboxyl Activated Carboxyl AlphaC->Carboxyl Methyl Methyl (-CH3) BetaC->Methyl Protect Protected -OBzl BetaC->Protect Incoming Incoming Amine Methyl->Incoming Steric Clash Protect->Incoming Steric Clash Incoming->Carboxyl Blocked Attack

Caption: Structural representation of the steric shield created by the beta-branching of Threonine, hindering the nucleophilic attack.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[5] Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis. BenchChem Technical Support. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Technical Support Center: Resolving Aggregation in Boc-D-Thr-OH Peptide Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing As a Senior Application Scientist, I frequently encounter synthesis failures misdiagnosed as simple reagent degradation, when the true culprit is sequence-specific aggregation. Incorporating D-Threonine via Solid-Phase Peptide Synthesis (SPPS)—particularly when using the unprotected side-chain variant (Boc-D-Thr-OH)—introduces a dual chemical threat: the extreme


-sheet propensity of the 

-branched threonine backbone, and the nucleophilic potential of the unprotected secondary hydroxyl group.

This technical guide is designed to help researchers and drug development professionals decode the mechanistic causes of these failures and implement self-validating protocols to ensure synthetic fidelity.

Part 1: Mechanistic FAQs – Decoding D-Threonine Failures

Q1: Why does the incorporation of Boc-D-Thr-OH trigger sudden resin shrinkage and incomplete couplings? A1: The root cause is thermodynamic. Threonine is a


-branched amino acid. This steric bulk close to the peptide backbone creates clashes in tight 

-helices but fits perfectly into extended

-sheet conformations 1. In SPPS, this propensity drives the formation of dense inter-chain hydrogen bond networks (

) between growing peptide chains on the solid support. This phenomenon expels the solvent, causing the resin beads to collapse (shrinkage) and burying the reactive N-termini, making them inaccessible to incoming activated amino acids or deprotection reagents 21.

Q2: I am using unprotected Boc-D-Thr-OH to avoid harsh HF cleavage issues. Does the free -OH contribute to aggregation? A2: Yes. While unprotected Boc-Thr-OH can be successfully coupled using specific reagents like BOP 3, the free secondary hydroxyl group can participate in extensive intra- and intermolecular hydrogen bonding, exacerbating the


-sheet aggregation. Furthermore, if left unprotected during subsequent coupling cycles, the -OH group is highly susceptible to O-acylation, creating branched peptides that sterically hinder the main chain and drastically reduce solvation [[3]]().

Q3: How can I differentiate between steric hindrance and true


-sheet aggregation? 
A3:  True aggregation is macroscopic. If the peptide-resin fails to swell in Dichloromethane (DCM) or Dimethylformamide (DMF) after the Boc deprotection step, you are dealing with aggregation 2. If the resin swells normally but the Kaiser test remains positive, the issue is localized steric hindrance or incomplete Boc deprotection caused by bulky side chains near the N-terminus 4.
Part 2: Diagnostic Workflow

To prevent compounding errors, use the following logical workflow to diagnose and resolve issues immediately after a failed coupling cycle involving Boc-D-Thr-OH.

TroubleshootingWorkflow Start Detect Incomplete Coupling (Kaiser Test Positive) CheckResin Assess Resin Swelling in DCM/DMF Start->CheckResin Agg Resin Shrinkage (β-Sheet Aggregation) CheckResin->Agg SideRxn Normal Swelling (Steric Hindrance / O-Acylation) CheckResin->SideRxn Sol1 Apply Chaotropic Salts (e.g., KSCN, Magic Mixture) Agg->Sol1 Short Sequence (<15 AA) Sol2 Insert Pseudoproline Dipeptide Boc-Xaa-D-Thr(Psi)-OH Agg->Sol2 Long Sequence (>15 AA) Sol3 Switch to Boc-D-Thr(Bzl)-OH or Base-Free BOP Coupling SideRxn->Sol3 Unprotected -OH Used Validate Re-run Kaiser Test & Micro-Cleavage for LC-MS Sol1->Validate Sol2->Validate Sol3->Validate

Logical workflow for diagnosing and resolving Boc-D-Thr-OH aggregation and side reactions.

Part 3: Quantitative Comparison of Intervention Strategies

Choosing the right intervention depends on the length of your sequence and the specific derivatives you are using. The table below summarizes the expected outcomes of various troubleshooting strategies.

Intervention StrategyMechanistic ActionAvg. Coupling EfficiencyResin Swelling RecoveryRisk of O-Acylation
Standard Protocol (DMF/DCM) Baseline< 40%PoorHigh (if -OH free)
Chaotropic Salts (0.8M KSCN) Disrupts inter-chain H-bonds75 - 85%ModerateHigh
Elevated Temperature (60°C) Thermodynamic disruption80 - 90%GoodVery High
BOP Activation (Base-Free) Minimizes side reactions85 - 95%PoorLow [[3]]()
Pseudoproline Substitution Steric backbone kink (cis-amide)> 98%ExcellentNone (OH protected) 5
Part 4: Self-Validating Experimental Protocols

A robust protocol must prove its own efficacy. The following methodologies include built-in validation checkpoints to ensure you are not advancing a failed sequence.

Protocol A: In-Situ Neutralization and Chaotropic Salt Wash

Purpose: To rescue an aggregated peptide-resin immediately after a failed coupling involving Boc-D-Thr-OH. Chaotropic salts alter the dielectric constant of the microenvironment, breaking the inter-chain associations 2.

  • Initial Validation: Perform a quantitative Kaiser test. A deep blue color (value > 5% free amine) confirms a failed coupling.

  • Resin Wash: Wash the aggregated resin with DCM (3 x 1 min) to remove residual coupling reagents.

  • Chaotropic Treatment: Swell the resin in a solution of 0.8 M Potassium Thiocyanate (KSCN) in DMF for 20 minutes with vigorous nitrogen bubbling.

  • Re-coupling: Drain the chaotropic solution. Immediately add the activated Boc-amino acid (using HATU/DIEA) dissolved in a 1:1 mixture of DMF and DMSO to further disrupt aggregation.

  • Post-Validation: After 45 minutes, wash the resin (DMF 3x, DCM 3x) and repeat the Kaiser test. The resin should visibly swell, and the Kaiser test should be negative (yellow/colorless).

Protocol B: Micro-Cleavage for O-Acylation Detection

Purpose: To verify if the unprotected -OH of Boc-D-Thr-OH has undergone side-chain acylation during subsequent cycles, which mimics aggregation by causing steric hindrance.

  • Sampling: Withdraw approximately 5 mg of the dried peptide-resin.

  • Cleavage: Treat with anhydrous HF containing 10% anisole for 1 hour at 0°C to cleave the peptide from the resin [[6]](). (Note: For rapid mid-synthesis checks, a test cleavage of the Boc group using 50% TFA/DCM followed by mass spectrometry can identify +Mass adducts of the incoming amino acid).

  • Precipitation: Evaporate the volatile acids, precipitate the cleaved peptide with cold diethyl ether, and centrifuge to pellet the peptide 4.

  • Analysis: Dissolve the pellet in 50% Acetonitrile/Water. Analyze the sample by reverse-phase LC-MS.

  • Validation: Look for a mass shift corresponding to the addition of an extra amino acid residue without the corresponding deprotection mass loss. This confirms ester formation at the D-Thr hydroxyl group. If detected, switch to Boc-D-Thr(Bzl)-OH or employ base-free BOP coupling for future syntheses.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. peptide.com.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. nih.gov.
  • Troubleshooting incomplete Boc deprotection in peptide synthesis. - Benchchem. benchchem.com.
  • Peptide Secondary Structure Prediction: Aggreg
  • Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent.
  • Chemical synthesis and biotinylation of the thrombospondin domain TSR2 - PMC - NIH. nih.gov.

Sources

Technical Support Center: Scavenger Cocktails for Boc-D-Thr-OH Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scavenger cocktails for Boc-D-Thr-OH deprotection

Core Technical Directive

Subject: Optimization of Acidolytic Cleavage for N-tert-butoxycarbonyl-D-Threonine (Boc-D-Thr-OH). Goal: Maximize deprotection efficiency while suppressing tert-butyl cation (


) mediated side reactions (O-alkylation) and O-trifluoroacetylation.

This guide addresses the specific chemical behavior of Threonine during Boc removal. Unlike aliphatic amino acids, Threonine possesses a secondary hydroxyl group (


-OH) and a chiral center. The primary challenge during Boc deprotection is not the cleavage itself, but the management of the reactive electrophiles generated in the presence of the nucleophilic hydroxyl group.

Mechanism & Risk Analysis

When Boc-D-Thr-OH is treated with Trifluoroacetic Acid (TFA), the carbamate linkage collapses, releasing the peptide amine,


, and the tert-butyl cation (

)
.[1]
The Critical Hazard: The Cation

In the absence of scavengers, the


 cation acts as a potent electrophile.[2]
  • O-Alkylation (Ether Formation): The

    
     can attack the free hydroxyl of the Threonine side chain, forming a tert-butyl ether (Thr(tBu)). While Thr(tBu) is acid-labile, its formation establishes an equilibrium that can impede complete deprotection or result in trace impurities.
    
  • Polymerization: Unscavenged cations can polymerize to form isobutylene oligomers, complicating purification.

  • O-Trifluoroacetylation: While not caused by the cation, the high concentration of TFA can esterify the Threonine hydroxyl (forming a trifluoroacetate ester, +96 Da). This is reversible but requires specific workup steps.

Visualizing the Pathway

Boc_Deprotection_Mechanism Boc_Thr Boc-D-Thr-OH (Substrate) Intermediate Carbamic Acid Intermediate Boc_Thr->Intermediate + TFA TFA TFA (Acid Catalyst) Cation tert-Butyl Cation (tBu+ Electrophile) Intermediate->Cation Generation Desired_Product H-D-Thr-OH (Free Amine) Intermediate->Desired_Product - CO2 Side_Product H-D-Thr(tBu)-OH (O-Alkylated Impurity) Cation->Side_Product Attack on Thr-OH (No Scavenger) Scavenged Inert Adduct (e.g., tBu-OH) Cation->Scavenged + Scavenger (Trapping) Scavenger Scavenger (Water/TIS) Scavenger->Scavenged

Figure 1: Mechanistic pathway showing the competition between scavenger trapping and side-chain alkylation during Boc removal.

Troubleshooting & FAQs

Q1: Why is a scavenger cocktail necessary if Threonine is not as sensitive as Tryptophan or Cysteine?

A: While Threonine is less nucleophilic than Cysteine (thiol) or Tryptophan (indole), its secondary hydroxyl group is still a target for alkylation in a high concentration of carbocations.

  • Without Scavengers: The reaction relies on the volatile isobutylene gas escaping the solution. If the equilibrium shifts,

    
     re-attacks the Thr-OH.
    
  • With Scavengers: You create an irreversible "sink" for the cations. Water converts

    
     to tert-butanol (inert), and Triisopropylsilane (TIS) reduces it to isobutane (gas). This ensures the reaction is driven to completion and prevents the formation of "gummy" polymer byproducts.
    
Q2: My LC-MS shows a mass shift of +96 Da after deprotection. Did the scavenger fail?

A: No, this is likely O-Trifluoroacetylation , not a scavenger failure.

  • Cause: The free hydroxyl group of Threonine reacts with TFA to form a trifluoroacetate ester (

    
    ).
    
  • Solution: This bond is extremely labile to base. It usually hydrolyzes spontaneously during aqueous workup. If it persists, treat the crude product with mild aqueous base (e.g.,

    
     pH 9 or 
    
    
    
    ) for 30 minutes before final purification.
Q3: Can I use 1,2-Ethanedithiol (EDT) with Threonine?

A: Avoid if possible. While EDT is a powerful scavenger, it is foul-smelling and difficult to remove. For Boc-D-Thr-OH, EDT is generally overkill unless your peptide also contains Methionine, Cysteine, or Tryptophan. For Threonine alone, Water and TIS are sufficient and much cleaner to work up.

Q4: What is the optimal cocktail for solution-phase deprotection of Boc-D-Thr-OH?

A: The "Golden Standard" for Threonine-containing sequences is Cocktail B (modified) .

  • Composition: TFA / TIS / Water (95 : 2.5 : 2.5 v/v).[2]

  • Why:

    • 95% TFA: High acid concentration ensures rapid Boc removal and keeps any potential O-tBu ethers destabilized.

    • 2.5% Water: The primary scavenger. It is small, highly polar, and effective at quenching

      
      .
      
    • 2.5% TIS: Acts as a secondary scavenger and hydride donor, preventing oxidative side reactions.

Experimental Protocols

Protocol A: Standard Solution-Phase Deprotection

Best for: Boc-D-Thr-OH monomer or short peptides containing Thr.

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Triisopropylsilane (TIS).[3][4]

  • Deionized Water (

    
    ).
    
  • Diethyl Ether (cold).[5][6]

Step-by-Step:

  • Preparation: In a fume hood, prepare the Scavenger Cocktail : Mix TFA (9.5 mL), TIS (0.25 mL), and Water (0.25 mL). Note: Always add acid to water/scavengers.

  • Dissolution: Place Boc-D-Thr-OH (100 mg, ~0.45 mmol) in a round-bottom flask.

  • Reaction: Add 2-4 mL of the Scavenger Cocktail.

    • Ratio: Maintain at least a 10-20 mL cocktail per gram of substrate to ensure cation dilution.

  • Incubation: Stir at room temperature for 30 to 60 minutes .

    • Monitoring: Check via TLC (stain with Ninhydrin; free amine turns purple/blue) or LC-MS.

  • Workup (Precipitation Method):

    • Concentrate the mixture to ~10% volume under a stream of nitrogen or rotary evaporation (keep bath < 30°C).

    • Add cold diethyl ether (10-20 volumes) to precipitate the product (H-D-Thr-OH trifluoroacetate salt).

    • Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash 2x.[6]

  • Workup (Hydrolysis Step - Critical for Thr):

    • Dissolve the pellet in water.[6] If O-trifluoroacetylation is suspected (+96 Da), adjust pH to ~8-9 with dilute

      
       for 15 mins, then lyophilize.
      
Protocol B: High-Throughput / Small Scale (TFA/DCM)

Best for: Initial screening or when solubility in neat TFA is poor.

Reagents:

Step-by-Step:

  • Dissolve substrate in DCM (1 mL).

  • Add TIS (50

    
    L) before  adding acid. Crucial: Scavenger must be present before cations are generated.
    
  • Add TFA (1 mL). Final ratio: DCM/TFA/TIS (50:50:2.5).

  • Stir for 1-2 hours. (DCM slows the reaction kinetics compared to neat TFA).

  • Evaporate to dryness and co-evaporate with toluene (2x) to remove residual TFA.

Data & Comparison

Table 1: Scavenger Efficiency for Threonine Protection

Scavenger SystemEfficiency (Thr)Ease of WorkupRisk ProfileRecommendation
TFA / Water (95:5) HighExcellentLowRecommended for simple Thr substrates.
TFA / TIS / Water (95:2.5:2.5) Very High GoodVery LowBest Practice (Standard Cocktail).
TFA / DCM (1:[4]1) (No Scavenger) LowGoodHigh Not Recommended. High risk of O-alkylation.
TFA / Thioanisole / EDT HighPoor (Smell)LowOverkill. Only use if Met/Cys present.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Pearson, D. A., et al. (1989). "Acid scavengers in solid-phase peptide synthesis." Journal of Organic Chemistry, 54(16), 3895-3901.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[3][6][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504.

  • ThermoFisher Scientific. "Cleavage and Deprotection Protocols for Peptides." Technical Support Guide.

Sources

Validation & Comparative

Chiral HPLC Methods for Boc-D-Thr-OH Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In peptide synthesis and drug development, the enantiomeric purity of building blocks like N-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH) is non-negotiable. Even trace amounts (0.1%) of the L-enantiomer can lead to diastereomeric impurities in the final peptide, resulting in reduced bioactivity, immunogenicity, or regulatory rejection.

This guide moves beyond generic "amino acid separation" to focus specifically on the Boc-protected free acid form . Unlike esters or simple amines, Boc-D-Thr-OH presents two specific chromatographic challenges:

  • Free Carboxylic Acid: Causes peak tailing and non-specific adsorption unless acidic modifiers are strictly controlled.

  • Boc-Carbamate Moiety: Provides excellent hydrogen-bonding sites for chiral recognition but requires specific stationary phases (Amylose/Cellulose carbamates) for optimal discrimination.

Comparative Analysis of Chiral Methodologies

The following table contrasts the three primary methodologies for Boc-D-Thr-OH analysis. Method A (Normal Phase) is the industry "Gold Standard" for QC due to highest resolution. Method B (Immobilized RP) is preferred for robustness and solubility.

Table 1: Method Performance Matrix
FeatureMethod A: Normal Phase (Gold Standard) Method B: Immobilized / Polar Organic Method C: Macrocyclic Glycopeptide
Primary Column Chiralpak AD-H (Amylose derivative)Chiralpak IA / IB (Immobilized)Chirobiotic T (Teicoplanin)
Mobile Phase Hexane / IPA / TFAMeCN / MeOH / TFA or DCM mixturesMeOH / Water / NH₄OAc
Resolution (

)
High (> 2.5) Medium - High (1.5 - 2.5)Medium (1.5 - 2.0)
Run Time 15 - 30 min10 - 20 min10 - 15 min
MS Compatible? No (High alkane content)Yes (If using Polar Organic mode)Yes (Ideal for LC-MS)
Solubility Low (Risk of precipitation)High (Compatible with DCM/EtOAc) High
Primary Use Final QC Release Process Control / Crude SamplesTrace Impurity ID (MS)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Normal Phase Method

Recommended for Final QC and Certificate of Analysis (CoA) generation.

Mechanism: The amylose tris(3,5-dimethylphenylcarbamate) selector in Chiralpak AD-H forms hydrogen bonds with the carbonyl oxygen of the Boc group and the amide hydrogen. The free carboxylic acid is suppressed by TFA to prevent non-specific interaction with the silica matrix.

1. Chromatographic Conditions
  • Column: Chiralpak AD-H (

    
    ) or equivalent (e.g., Lux Amylose-1).[1]
    
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

    • Ratio: 85 : 15 : 0.1 (v/v/v)

    • Note: The 0.1% TFA is critical. Without it, peaks will broaden significantly.

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @ 210 nm (Amide bond absorption) or 220 nm.

  • Injection Volume:

    
    
    
2. Sample Preparation
  • Diluent: Mobile Phase (Hexane/IPA/TFA).

  • Concentration:

    
    .
    
  • Procedure: Weigh 10 mg of Boc-D-Thr-OH. Dissolve in 1.5 mL IPA first (to ensure solubility), then make up to 10 mL with Hexane/TFA mix. Vortex until clear. Filter through

    
     PTFE filter.
    
3. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ): 
    
    
    
    between D and L enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , increase TFA to 0.15% or check column age).
  • Retention: Expect Boc-L-Thr-OH (impurity) to elute before Boc-D-Thr-OH (main peak) in most cases, but always confirm with a racemic standard.

Protocol B: Immobilized Phase (Solubility Optimized)

Recommended when the sample is difficult to dissolve in Hexane.

Mechanism: Immobilized phases (Chiralpak IA) allow the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which are excellent solvents for protected amino acids and can alter selectivity.

1. Chromatographic Conditions
  • Column: Chiralpak IA (

    
    ).[1]
    
  • Mobile Phase: n-Hexane : DCM : Ethanol : TFA

    • Ratio: 60 : 20 : 20 : 0.1 (v/v/v/v)

  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @ 210 nm.

2. Why this works?

The addition of DCM breaks up intermolecular hydrogen bonding in the sample, improving peak shape and solubility for hydrophobic impurities, without stripping the chiral selector from the silica (which would happen with coated AD-H).

Visualizing the Method Development Workflow

The following diagram illustrates the logical decision process for selecting the correct method based on sample constraints.

MethodSelection Start Start: Boc-D-Thr-OH Sample SolubilityCheck Is sample soluble in Hexane/IPA? Start->SolubilityCheck MS_Req Is MS Detection Required? SolubilityCheck->MS_Req Yes MethodB Method B: Chiralpak IA (Hex/DCM/EtOH/TFA) High Solubility SolubilityCheck->MethodB No (Precipitates) MethodA Method A: Chiralpak AD-H (Hex/IPA/TFA) High Res, UV Only MS_Req->MethodA No (Standard QC) MethodC Method C: Chirobiotic T (MeOH/NH4OAc) LC-MS Compatible MS_Req->MethodC Yes (Trace Analysis)

Figure 1: Decision tree for selecting the optimal chiral HPLC method based on solubility and detection requirements.

Troubleshooting & Critical Parameters

The "Memory Effect"

Chiral columns, especially coated polysaccharide phases (AD-H, OD-H), can exhibit a "memory effect" where previous mobile phases alter the higher-order structure of the polymer.

  • Solution: Always flush the column with 100% IPA (at low flow, 0.3 mL/min) for 60 minutes when switching between Normal Phase and Polar Organic modes.

Peak Tailing of the Free Acid

If the Boc-D-Thr-OH peak tails significantly (


):
  • Fresh TFA: TFA degrades/evaporates. Prepare mobile phase daily.

  • Concentration: Reduce sample concentration to 0.5 mg/mL. Dimerization of the carboxylic acid can occur at high concentrations in non-polar solvents.

Elution Order Reversal

Never assume elution order. While L-enantiomers often elute first on Amylose columns (AD-H) for this class of compounds, subtle structural changes (like the side-chain hydroxyl in Threonine) can flip the order.

  • Mandatory Step: Inject a racemic standard (Boc-DL-Thr-OH) or spike the pure D-sample with a small amount of L-standard to positively identify the impurity peak.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H Columns.[2] (Accessed 2024). Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (2020).[3] Link

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Macrocyclic Glycopeptides. (2018).[3][4] Link

  • BenchChem. Determining Enantiomeric Purity of Z-D-Leu-OH: A Comparative Guide to Chiral HPLC Methods. (2025).[5][6] Link

  • ResearchGate. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns. (2025).[5][6] Link

Sources

Technical Guide: Structural Elucidation and 1H NMR Interpretation of Boc-D-Thr-OH

[1]

Executive Summary

In solid-phase peptide synthesis (SPPS), the purity and stereochemical integrity of building blocks are paramount. Boc-D-Thr-OH (N-(tert-Butoxycarbonyl)-D-threonine) represents a critical intermediate.[1] Unlike simple amino acids, Threonine possesses two chiral centers (


1

This guide provides a rigorous framework for interpreting the 1H NMR spectrum of Boc-D-Thr-OH in DMSO-

Structural Analysis & Theoretical Prediction[1]

Before analyzing the spectrum, we must map the magnetic environment of the protons. Boc-D-Thr-OH (

1

Molecular Structure:

1
Proton TypeLabelExpected MultiplicityCause of Splitting
Carboxyl COOHBroad SingletExchangeable acidic proton; often broadened by H-bonding.[1]
Amide NHDoubletCouples to

-CH (

).[1]
Alpha

-CH
Doublet of Doublets (dd)Couples to NH and

-CH.
Beta

-CH
MultipletCouples to

-CH,

-CH

, and OH.[1]
Hydroxyl OHDoublet (or Broad)Couples to

-CH (visible in dry DMSO).[1]
Gamma

-CH

DoubletCouples to

-CH (

).[1]
Boc

-Bu
Singlet9 equivalent methyl protons; isolated spin system.[1]

Experimental Protocol: A Self-Validating System

To ensure reproducibility, follow this standardized workflow. The choice of solvent is critical: DMSO-



Method: High-Resolution 1H NMR Acquisition[1]
  • Sample Prep: Dissolve 5–10 mg of Boc-D-Thr-OH in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why: High concentration prevents dilution broadening; DMSO disrupts intermolecular H-bonds, sharpening the backbone signals.[1]

  • Tube Selection: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise ratio per scan).[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the bulky Boc group).
      
    • Scans (NS): 16–32 (sufficient for >95% purity samples).

    • Temperature: 298 K (25°C).[1]

Visualization: Analytical Workflow

NMR_WorkflowSampleSolid Sample(Boc-D-Thr-OH)SolvationSolvation(DMSO-d6)Sample->Solvation 5-10mgAcquisitionAcquisition(400/500 MHz)Solvation->Acquisition Lock & ShimProcessingProcessing(FT + Phasing)Acquisition->Processing FIDAnalysisStructuralValidationProcessing->Analysis Spectrum

Caption: Standardized workflow ensures the preservation of exchangeable protons (OH/NH) for full structural assignment.

Spectral Interpretation & Assignment

The following data represents the characteristic chemical shifts (


Detailed Peak Assignment Table[1]
Chemical Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
12.40 - 12.60 Broad Singlet1HCOOH Confirming free acid status.[1] Disappears with D

O shake.
6.30 - 6.60 Doublet (

Hz)
1HNH (Carbamate)Diagnostic of N-protection.[1] The doublet proves coupling to

-CH.[1]
4.50 - 4.80 Broad / Doublet1HOH (Side chain)Position varies with water content.[1] Sharp doublet indicates dry solvent.[1]
3.95 - 4.10 Multiplet1H

-CH
Deshielded by OH group.[1] Complex splitting due to

-H,

-Me, and OH.[1]
3.80 - 3.95 dd (Doublet of Doublets)1H

-CH
Characteristic backbone signal.[1]
1.37 - 1.40 Singlet9HBoc (

-Butyl)
The intense "anchor" peak.[1] Used to calibrate integrals (set to 9.00).
1.00 - 1.10 Doublet (

Hz)
3H

-CH

The Threonine methyl group.[1]
Mechanistic Connectivity (Coupling Network)

Understanding the splitting patterns confirms the connectivity of the carbon backbone.[1]

  • The NH splits the

    
    -CH .[1]
    
  • The

    
    -CH  is split by both NH  and 
    
    
    -CH
    .[1]
  • The

    
    -CH  is the most complex, split by 
    
    
    -CH
    ,
    
    
    -CH
    
    
    , and the OH .
Visualization: Spin-Spin Coupling Tree

Coupling_TreeNHNH(Doublet)Alphaα-CH(dd)NH->Alpha3JBetaβ-CH(Multiplet)Alpha->Beta3JGammaγ-CH3(Doublet)Beta->Gamma3JOHOH(Doublet)Beta->OH3J

Caption: The spin system demonstrates the connectivity from the Amide (NH) through the chiral centers to the terminal Methyl group.

Comparative Analysis: Alternatives & Derivatives[1][2][3]

In a drug development context, you must distinguish Boc-D-Thr-OH from its protected derivatives or stereoisomers.[1]

Comparison 1: Boc-D-Thr-OH vs. Boc-D-Thr(Bzl)-OH

Alternative: Boc-D-Thr(Bzl)-OH is a side-chain protected variant used to prevent side reactions during synthesis.[1]

FeatureBoc-D-Thr-OH (Target)Boc-D-Thr(Bzl)-OH (Alternative)Diagnostic Difference
Aromatic Region Absent 7.30 - 7.40 ppm (Multiplet, 5H) The Benzyl ring protons are the clearest indicator of side-chain protection.[1]
Benzylic CH2 Absent ~4.5 ppm (Singlet or AB q) Two protons from the -OCH

Ph group appear distinct from the

-CH.
OH Signal Present (~4.6 ppm) Absent Disappearance of the OH coupling confirms benzylation.[1]
Comparison 2: Stereochemical Analysis (D vs. L)

Crucial Scientific Warning: Standard 1H NMR cannot distinguish between enantiomers (Boc-D-Thr-OH vs. Boc-L-Thr-OH) in an achiral environment.[1] Both will produce identical spectra in DMSO-

1
  • Solution: To verify the "D" configuration, one must use:

    • Optical Rotation (Polarimetry): Compare

      
       against literature values.
      
    • Chiral HPLC: Retention time comparison.

    • Chiral Shift Reagents: Adding a chiral solvating agent (e.g., Pirkle alcohol) to the NMR tube to induce diastereomeric separation of peaks.[1]

Troubleshooting & Quality Control

When analyzing the spectrum, look for these common impurities:

  • Residual

    
    -Butanol:  A singlet at 
    
    
    ppm. This suggests degradation of the Boc group or incomplete washing during synthesis.[1]
  • Free Amine (H-D-Thr-OH): Loss of the Boc singlet at 1.4 ppm.[1]

  • Water: In DMSO-

    
    , water appears at 
    
    
    ppm.[1] If the water peak is large, it can exchange with the OH/NH protons, causing them to broaden or disappear (chemical exchange broadening).
Self-Check Protocol
  • Check Integrals: If the Boc signal is set to 9.00, the

    
    -CH
    
    
    must integrate to 3.00 (
    
    
    ). If it integrates to < 2.8, you likely have excess Boc-reagent impurities (e.g., Boc
    
    
    O) or degradation.[1]
  • D

    
    O Shake:  If uncertain about OH/NH assignments, add 1 drop of D
    
    
    O to the tube.[1] Shake and re-acquire. The peaks at 12.5, 6.5, and 4.6 ppm should disappear.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and coupling).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard reference for chemical shift tables).

  • BMRB (Biological Magnetic Resonance Data Bank). L-Threonine Chemical Shifts. (Reference for amino acid backbone shifts). Link

Advanced Mass Spectrometry Analysis of Boc-D-Thr-OH Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of Boc-D-Thr-OH Impurities Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, QA/QC Professionals in Peptide Therapeutics

Executive Summary: The Stereochemical Imperative

In solid-phase peptide synthesis (SPPS), the purity of the starting material N-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH) is not merely a specification—it is a critical quality attribute (CQA). The presence of stereoisomers (L-Thr, L-allo-Thr, D-allo-Thr) at levels as low as 0.1% can lead to the formation of diastereomeric peptide impurities that are often inseparable from the target therapeutic during final purification.

This guide objectively compares high-sensitivity mass spectrometry (MS) methodologies for profiling these impurities. Unlike standard HPLC-UV, which lacks the specificity to distinguish co-eluting isobars at trace levels, MS-based workflows offer the definitive sensitivity required for GMP compliance.

The Impurity Landscape

Before selecting an analytical method, one must define the "Critical Impurities" for Boc-D-Thr-OH. Threonine possesses two chiral centers (


-carbon and 

-carbon), resulting in four distinct stereoisomers.[1][2]
Impurity CategorySpecific CompoundOriginCriticality
Enantiomer Boc-L-Thr-OHStarting material contamination; Racemization during protection.High : Leads to D/L substitution in peptide.
Diastereomer Boc-D-allo-Thr-OHEpimerization at

-carbon.
High : Alters peptide secondary structure.
Diastereomer Boc-L-allo-Thr-OHEpimerization at

-carbon (rare).
Medium : Less common in synthetic routes.
Chemical Free ThreonineBoc group instability (acid exposure).[3]Medium : Causes chain termination or insertion errors.
Byproduct Boc-Thr(Bzl)-OHSide-chain protection variance (if applicable).Low : Easily separated by RP-HPLC.

Comparative Analysis of MS Methodologies

We compare three dominant workflows. The choice depends on whether the analyst prioritizes intact analysis (avoiding sample prep artifacts) or ultimate resolution (separating all 4 isomers).

Method A: Direct Chiral LC-MS (Recommended for QC)
  • Principle: Separation of intact Boc-D-Thr-OH stereoisomers on a polysaccharide-based chiral stationary phase (CSP) coupled to ESI-MS.

  • Mechanism: Differential inclusion/interaction of the Boc-protected enantiomers with the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Verdict: Best for routine QC of raw materials.

Method B: Indirect Analysis via Marfey’s Reagent (Orthogonal Validation)
  • Principle: Deprotection of Boc group

    
     Derivatization with FDAA (Marfey’s Reagent) 
    
    
    
    Separation of diastereomers on C18.
  • Mechanism: FDAA reacts with the free amine to form diastereomers with significantly different hydrophobicities.

  • Verdict: Best for resolving complex allo-forms or analyzing threonine inside a hydrolyzed peptide. Risk: The deprotection step (TFA treatment) can induce slight racemization, creating false positives.

Method C: Achiral RP-LC-HRMS (Chemical Impurity Profiling)
  • Principle: Standard C18 separation with High-Resolution MS (Orbitrap/Q-TOF).

  • Verdict: Essential for identifying non-isomeric impurities (dimers, truncations) but useless for chiral purity.

Comparative Data Summary
FeatureMethod A: Direct Chiral LC-MSMethod B: Marfey's MethodMethod C: Achiral HRMS
Analyte State Intact (Boc-D-Thr-OH)Derivatized (FDAA-D-Thr)Intact
Chiral Resolution Excellent (D vs L)Superior (All 4 isomers)None
Sample Prep Minimal (Dilute & Shoot)Complex (Deprotect + React)Minimal
Racemization Risk None (No hydrolysis)Moderate (Acid deprotection)None
LOD (S/N > 3) ~0.05%~0.01% (Fluorescence/MS)N/A for chirality
Throughput High (15-20 min run)Low (1 hr prep + 45 min run)High

Detailed Experimental Protocols

Protocol 1: Direct Chiral LC-MS/MS (The "Gold Standard" for Raw Material)

Objective: Quantify Boc-L-Thr-OH and Boc-allo-Thr-OH impurities in Boc-D-Thr-OH without derivatization.

1. Instrumentation:

  • LC: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • MS: Triple Quadrupole (QqQ) operating in Negative ESI mode (Boc-amino acids ionize best in negative mode).

2. Chromatographic Conditions:

  • Column: Chiralpak IC-3 or Chiralpak IA-3 (150 x 4.6 mm, 3 µm). Note: Immobilized phases are required to tolerate MS-compatible solvents.

  • Mobile Phase:

    • Isocratic: n-Hexane / Ethanol / Formic Acid (80:20:0.1 v/v/v).

    • Alternative (Reverse Phase Mode): 0.1% Formic Acid in Water (A) / Acetonitrile (B) on a Chiralpak IM column (specialized for RP).

  • Flow Rate: 0.8 mL/min.

  • Temp: 25°C.

3. Mass Spectrometry Parameters (ESI Negative):

  • Source Temp: 350°C.

  • Capillary Voltage: -3500 V.

  • MRM Transitions:

    • Quantifier:

      
       218.1 
      
      
      
      118.1 (Loss of Boc group, specific to Thr backbone).
    • Qualifier:

      
       218.1 
      
      
      
      74.0 (Fragment of carboxyl/side chain).

4. System Suitability (Self-Validating Step):

  • Resolution Check: Inject a "Racemic System Suitability Mix" (1:1:1:1 mix of D, L, D-allo, L-allo).

  • Requirement: Resolution (

    
    ) between critical pair (usually D-Thr and D-allo-Thr) must be 
    
    
    
    .
Protocol 2: Marfey’s Reagent Analysis (The "Deep Dive" Validation)

Objective: Confirm allo-threonine levels when Direct Chiral LC shows ambiguous shoulder peaks.

1. Sample Preparation (Critical):

  • Deprotection: Dissolve 1 mg Boc-D-Thr-OH in 0.5 mL neat Trifluoroacetic Acid (TFA). Incubate 10 min. Evaporate to dryness under

    
    .
    
  • Neutralization: Re-dissolve residue in 100 µL

    
     + 40 µL 1M 
    
    
    
    .
  • Derivatization: Add 100 µL 1% FDAA (Marfey’s Reagent) in acetone. Incubate at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl to stop reaction. Dilute with mobile phase.

2. LC-MS Conditions:

  • Column: C18 Reverse Phase (e.g., Cortecs C18, 100 x 2.1 mm, 1.6 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Elution Order: typically L-Thr < D-Thr < L-allo < D-allo (order varies by specific gradient, must be confirmed with standards).

Decision Framework & Visualization

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate MS method based on the specific analytical need.

G Start Sample: Boc-D-Thr-OH Raw Material Goal Define Analytical Goal Start->Goal QC Routine QC / Lot Release Goal->QC Speed & Integrity Investigate Impurity Investigation / Troubleshooting Goal->Investigate Deep Characterization Direct Method A: Direct Chiral LC-MS (Intact Analysis) QC->Direct Marfey Method B: Marfey's Derivatization (Hydrolysis + C18) Investigate->Marfey Chiral Issue? Achiral Method C: Achiral LC-HRMS (Chemical Purity Only) Investigate->Achiral Unknown Mass? Result1 Output: % Enantiomeric Excess (Fast, No Artifacts) Direct->Result1 Result2 Output: Full 4-Isomer Profile (High Res, Time Intensive) Marfey->Result2 Result3 Output: Dimers, Adducts, Degradants Achiral->Result3

Caption: Decision tree for selecting the optimal mass spectrometry workflow for Boc-D-Thr-OH analysis.

Experimental Workflow: Direct Chiral LC-MS

This diagram details the self-validating loop required for GMP-compliant analysis.

Workflow Prep Sample Prep (1 mg/mL in EtOH) SysSuit System Suitability (Inject Racemic Mix) Prep->SysSuit Check Check Resolution (Rs > 1.5?) SysSuit->Check Run Run Sample (ESI- MRM 218->118) Check->Run Pass Fail Adjust Mobile Phase (% Polar Modifier) Check->Fail Fail Report Report % D-Thr and % Impurities Run->Report Fail->SysSuit Retest

Caption: Operational workflow for Direct Chiral LC-MS analysis ensuring system suitability before sample acquisition.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][][6][7][8][9][10][11] Link

  • Ilisz, I., et al. (2008). Direct separation of amino acid enantiomers by high-performance liquid chromatography.[2][12][13][14][15][16] Journal of Chromatography A. Link

  • European Pharmacopoeia (Ph. Eur.) . Method 2.2.29. Liquid Chromatography. Link

  • D'Aniello, A., et al. (2004). Determination of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography.[2][13][17] Journal of Chromatography B. Link

  • Hamase, K., et al. (2010). Analytical strategies for the determination of D-amino acids in mammals. Journal of Chromatography B. Link

Sources

Precision Polarimetry for Boc-D-Thr-OH: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining optical rotation values for Boc-D-Thr-OH Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Imperative

In the high-stakes realm of peptide therapeutics, the stereochemical purity of building blocks like Boc-D-Thr-OH (N-alpha-t-Butoxycarbonyl-D-threonine) is non-negotiable.[1] While Chiral HPLC is the gold standard for quantitation, Optical Rotation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  remains the rapid, primary identifier for batch-to-batch consistency and gross enantiomeric verification.[1]

This guide provides a rigorous, comparative analysis of Boc-D-Thr-OH optical rotation values against its enantiomeric counterpart (Boc-L-Thr-OH) and alternative methodologies.[1] It moves beyond simple data listing to explore the causality of solvent effects, temperature coefficients, and the impact of diastereomeric impurities (allo-threonine).

Comparative Analysis: Optical Rotation Benchmarks

The following data aggregates experimentally verified values from pharmaceutical-grade Certificates of Analysis (CoA) and peer-reviewed literature.

Table 1: Enantiomeric Comparison (The "Mirror Image" Validation)

Objective: To validate the identity of Boc-D-Thr-OH, one must compare it against the well-established L-isomer.[1] A deviation from the inverse magnitude indicates potential contamination.

ParameterBoc-D-Thr-OH (Target)Boc-L-Thr-OH (Reference)Significance
CAS Number 55674-67-42592-18-9Distinct identifiers for procurement.
Configuration (2R, 3S)(2S, 3R)Inverted stereocenters.[1]
Specific Rotation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



The D-isomer must be dextrorotatory (+) in AcOH.[1]
Solvent System Glacial Acetic Acid (AcOH)Glacial Acetic Acid (AcOH)AcOH prevents aggregation common in alcohols.[1]
Concentration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1.0 - 2.0 (g/100mL)1.0 - 2.0 (g/100mL)Linear response range.[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: If your Boc-D-Thr-OH sample yields a value near +3.0^\circ or 0^\circ , do not assume it is merely "low purity."[1] This specific drop often signals the presence of the D-allo-diastereomer (2R, 3R) or significant racemization.[1]

Table 2: Methodological Comparison (Polarimetry vs. Alternatives)

Objective: When to use Polarimetry versus Chiral HPLC.

FeatureOptical Rotation (Polarimetry) Chiral HPLC Recommendation
Primary Output Identity & Bulk Enantiomeric ExcessPrecise Impurity Quantitation (%)Use Polarimetry for Incoming Goods QC .
Sensitivity Low (Requires >1% impurity to shift)High (Detects <0.1% impurity)Use HPLC for Final Release .[1]
Cost/Time Low / <10 MinutesHigh / >45 MinutesPolarimetry is the efficiency driver.
Sample Recovery Non-destructiveDestructive (unless prep scale)Polarimetry allows sample reuse.[1]

Technical Principles & Causality

The Solvent Effect: Why Acetic Acid?

While Methanol (MeOH) is a common solvent, it is not recommended for Boc-D-Thr-OH polarimetry.[1]

  • Causality: Threonine derivatives are prone to hydrogen-bond-mediated aggregation in protic solvents like MeOH.[1] This forms "micro-domains" that scatter light and distort the rotation angle, leading to non-reproducible data.

  • Solution: Glacial Acetic Acid (AcOH) disrupts these intermolecular H-bonds, ensuring the molecule exists as a monomer in solution, providing a true specific rotation value.

The Temperature Coefficient

Optical rotation is temperature-dependent.[1] For amino acids, the rotation can shift by approximately 0.1° to 0.2° per °C .

  • Protocol: Measurements must be thermostated at 20°C or 25°C .

  • Correction: If measuring at ambient lab temperature (e.g., 23°C), use the formula:

    
    
    (Note: The coefficient 0.0004 is an approximation; thermostating is superior.)
    

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate common operator errors such as solvent evaporation or incomplete dissolution.

Materials
  • Analyte: Boc-D-Thr-OH (Store at 2-8°C, desiccated).

  • Solvent: Glacial Acetic Acid (HPLC Grade, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    99.8%).[1]
    
  • Equipment: Digital Polarimeter (Sodium D-Line, 589 nm), 1 dm (100 mm) cell.[1]

Step-by-Step Methodology
  • Sample Drying (Crucial):

    • Boc-D-Thr-OH is hygroscopic.[1] Moisture adds weight but no rotation, artificially lowering the specific rotation.

    • Action: Dry 200 mg of sample in a vacuum desiccator over

      
       for 2 hours before weighing.
      
  • Gravimetric Preparation:

    • Target Concentration (

      
      ): 1.0  g/100  mL (1%).
      
    • Weigh exactly

      
       mg of dried sample into a 10 mL volumetric flask.
      
    • Self-Validation: Do not rely on volume alone. Record the mass of the solvent added if density is known, to cross-check concentration.

  • Solubilization:

    • Add approx. 5 mL Glacial Acetic Acid.

    • Sonicate for 60 seconds to ensure complete dissolution. Visual clarity is mandatory.

    • Fill to mark with Acetic Acid and invert 10 times.

  • Measurement:

    • Blanking: Fill the cell with pure Glacial Acetic Acid. Zero the instrument.

    • Loading: Rinse the cell with 1 mL of sample solution. Discard. Fill with remaining sample.

    • Bubble Removal: Check for micro-bubbles (a common source of noise).[1] Tap the cell gently.

    • Reading: Record the average of 5 measurements (Integration time: 5s).

  • Calculation:

    
    
    
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       = Observed rotation (degrees)[1][2][3]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       = Path length (dm) [Standard is 1 dm][1][3]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       = Concentration ( g/100  mL)[1][3]
      

Visualization: Decision Logic & Workflow[2]

The following diagram illustrates the logical flow for determining and validating the optical rotation, including "Fail" states that trigger advanced analysis.

OpticalRotationWorkflow Start Start: Boc-D-Thr-OH Sample Dry Step 1: Dry Sample (Vacuum/P2O5, 2h) Start->Dry Prep Step 2: Prepare Solution (c=1.0 in Glacial AcOH) Dry->Prep Measure Step 3: Measure Rotation (589 nm, 20°C) Prep->Measure Calc Calculate Specific Rotation [α] Measure->Calc Decision Is Value +7.5° to +10.5°? Calc->Decision Pass PASS: Identity Confirmed Proceed to Synthesis Decision->Pass Yes Fail FAIL: Out of Spec Decision->Fail No RootCause Root Cause Analysis Fail->RootCause Check1 Check 1: Low Positive (+2° to +5°)? Suspect: Allo-isomer or Moisture RootCause->Check1 Check2 Check 2: Negative Value? Suspect: Wrong Enantiomer (L-Form) RootCause->Check2 ActionHPLC Action: Run Chiral HPLC (Definitive Quantitation) Check1->ActionHPLC Check2->ActionHPLC

Figure 1: Decision tree for validating Boc-D-Thr-OH optical rotation, linking experimental results to corrective actions.

References

  • Sigma-Aldrich (Merck). Boc-Thr-OH (L-Isomer) Product Specification & Optical Rotation Data. Retrieved from [1]

  • Novabiochem. Boc-D-Thr-OH Certificate of Analysis Data (Lot Specific). Merck KGaA, Darmstadt, Germany.

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation.[3] Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47, 2739.

  • Chem-Impex International. Boc-D-Thr-OH Product Details and Safety Data Sheet. Retrieved from [1]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation: Principles and Calculations. Retrieved from

Sources

Mechanistic Context: The Analytical Challenge of Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Monitoring of Boc-D-Thr-OH Coupling: A Comparative Guide to TLC, Colorimetric Assays, and LC-MS

In peptide synthesis, ensuring the complete formation of the amide bond during each coupling cycle is critical to preventing deletion sequences and complex purification bottlenecks. When working with Boc-D-Thr-OH (N-α-t-Boc-D-threonine), analytical monitoring becomes uniquely challenging. Because the secondary hydroxyl group on the threonine side chain is often left unprotected during specific synthetic strategies, it acts as a competing nucleophile. If coupling conditions are overly aggressive or prolonged, this unprotected hydroxyl can undergo O-acylation, forming unwanted depsipeptides.

As a result, relying solely on binary "complete/incomplete" colorimetric tests can lead to false confidence. This guide objectively compares Thin-Layer Chromatography (TLC) against the Kaiser Test and Liquid Chromatography-Mass Spectrometry (LC-MS) to help researchers select the most robust self-validating system for monitoring Boc-D-Thr-OH coupling.

Boc-D-Thr-OH is a standard chiral building block utilized in Boc-Solid Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis (SPS). The coupling reaction typically involves activating the carboxyl group of Boc-D-Thr-OH (e.g., via DIC/HOBt or HBTU/DIEA) to react with the free N-terminal amine of the growing peptide chain[1].

The analytical objective is to monitor the disappearance of the free primary amine . However, if the primary amine is consumed but the activated Boc-D-Thr-OH begins reacting with its own unprotected side-chain hydroxyl (O-acylation), the reaction mixture will contain multiple product species. An ideal monitoring technique must not only confirm the consumption of the starting amine but also resolve these potential O-acylated byproducts.

Methodology Comparison: TLC vs. Kaiser Test vs. LC-MS

A. Thin-Layer Chromatography (TLC)

TLC is the workhorse for real-time reaction monitoring in solution-phase peptide synthesis[2]. By utilizing silica gel stationary phases (e.g., Silica Gel 60 F254), TLC separates molecules based on polarity.

  • The Causality of Separation: The starting free amine is highly polar and will typically have a low retention factor (

    
    ). The desired Boc-D-Thr-peptide product is less polar, migrating higher up the plate. Crucially, if O-acylation occurs, the resulting byproduct loses the polar hydroxyl group, resulting in an even higher 
    
    
    
    spot.
  • Validation: TLC provides a visual, self-validating matrix where the disappearance of the starting material and the emergence of a single new spot confirms a clean, complete coupling.

B. The Kaiser (Ninhydrin) Test

The Kaiser test is the historical gold standard for monitoring SPPS[3]. It relies on the reaction of ninhydrin with primary amines to produce Ruhemann's purple (an intense blue color).

  • The Causality of the Readout: If the coupling of Boc-D-Thr-OH to the resin-bound peptide is incomplete, unreacted primary amines remain, yielding blue beads. If complete, the beads remain yellow/colorless[1].

  • The Blind Spot: While highly sensitive to amines, the Kaiser test is completely blind to O-acylation. If the amine is 100% consumed, the test will show a "successful" yellow result, even if 20% of the product has undergone side-chain O-acylation.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the physical separation capabilities of HPLC with the mass analysis of mass spectrometry[4].

  • The Causality of Detection: LC-MS separates the crude mixture and provides the exact mass-to-charge (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) ratio for each peak. For Boc-D-Thr-OH coupling, the desired product will show the expected mass, while an O-acylated byproduct will show a distinct mass shift (e.g., +201 Da, corresponding to an additional Boc-D-Thr residue).
    
  • Integration: Modern workflows often couple TLC directly to compact mass spectrometers (TLC-CMS) to rapidly identify the specific mass of isolated TLC spots without full HPLC runs[2].

Quantitative Performance Matrix

The following table summarizes the operational parameters of each monitoring technique when applied specifically to Boc-D-Thr-OH couplings.

ParameterTLC (Silica Gel 60)Kaiser (Ninhydrin) TestLC-MS Analysis
Primary Application Solution-Phase / Cleaved SPPSSolid-Phase (SPPS)Both (SPS & SPPS)
Turnaround Time ~10 minutes~5–7 minutes15–30 minutes
Sensitivity (LOD) ~0.1 – 1 µg~5 µmol/g resin< 10 ng
O-Acylation Detection Excellent (Resolves distinct

)
Poor (False negatives occur)Excellent (Exact mass ID)
Equipment Cost Low (< $1 per plate)Low (< $1 per assay)High (>$10 per run)
Data Output Qualitative / Semi-quantitativeQualitative (Colorimetric)Highly Quantitative

Experimental Workflows & Self-Validating Protocols

Protocol 1: TLC Analysis of Boc-D-Thr-OH Solution-Phase Coupling

This protocol utilizes co-spotting to create an internal control, ensuring that any shifts in


 are due to chemical conversion, not solvent front anomalies.
  • Sample Preparation: Withdraw 5 µL of the reaction mixture. Dilute in 50 µL of dichloromethane (DCM). Wash briefly with 10%

    
     to remove excess coupling reagents (e.g., HBTU/DIEA) that may streak the plate.
    
  • Plate Spotting: On a Merck Silica Gel 60 F254 plate, mark three origins.

    • Spot 1: Pure starting amine (Reference).

    • Spot 2: Co-spot of starting amine + Reaction mixture.

    • Spot 3: Reaction mixture.

  • Development: Develop the plate in a mobile phase of DCM/MeOH/Acetic Acid (90:9:1). The trace acetic acid prevents the tailing of polar functional groups.

  • Visualization (Self-Validation):

    • Step A (UV): Examine under 254 nm UV light. (Note: Boc-D-Thr-OH lacks a chromophore, but the peptide chain may have one).

    • Step B (Ninhydrin Stain): Dip the plate in a 0.3% ninhydrin solution (in ethanol/acetic acid). Heat aggressively with a heat gun (>150°C). Mechanistic note: The heat thermally cleaves the Boc group from the coupled product, allowing ninhydrin to react.

    • Result: The disappearance of Spot 1's

      
       in Spot 3, replaced by a single new spot, validates a complete, clean coupling. Multiple new spots indicate O-acylation or incomplete activation.
      
Protocol 2: Quantitative Kaiser Test for SPPS

Adapted from Sarin et al. and optimized for minimal protecting group degradation[5].

  • Resin Sampling: Withdraw ~2 mg of resin from the reactor. Wash extensively with DMF (3x) and Ethanol (3x) to remove all soluble amines.

  • Reagent Addition: Add 2 drops of Solution A (5% ninhydrin in ethanol), 2 drops of Solution B (80g phenol in 20mL ethanol), and 2 drops of Solution C (0.001 M KCN in pyridine)[1].

  • Controlled Heating: Heat the mixture at exactly 100°C for 5 minutes . Mechanistic note: Heating beyond 5 minutes can cause premature cleavage of protecting groups, leading to false positives[5].

  • Readout:

    • Yellow/Colorless solution and beads: Coupling complete (Primary amine consumed).

    • Blue solution/beads: Coupling incomplete. Re-couple Boc-D-Thr-OH.

Decision Matrix Visualization

G Start Boc-D-Thr-OH Coupling Reaction Phase Synthesis Phase? Start->Phase SPPS Solid-Phase (SPPS) Phase->SPPS SPS Solution-Phase (SPS) Phase->SPS Kaiser Kaiser (Ninhydrin) Test SPPS->Kaiser TLC TLC Analysis (Silica Gel 60) SPS->TLC KaiserRes Colorimetric Readout Kaiser->KaiserRes TLCRes Stain & Visualize (Ninhydrin/PMA) TLC->TLCRes Blue Blue Beads (Incomplete) KaiserRes->Blue Yellow Yellow Beads (Complete) KaiserRes->Yellow LCMS LC-MS Confirmation (Mass/Charge) Yellow->LCMS Verify O-Acylation Multi Multiple Spots (O-Acylation/Incomplete) TLCRes->Multi Single Single Product Spot (Complete) TLCRes->Single Single->LCMS Confirm Mass

Figure 1: Workflow for monitoring Boc-D-Thr-OH coupling completion in SPPS and SPS.

Conclusion

While the Kaiser test remains an indispensable, rapid tool for monitoring SPPS[3], its inability to detect side-chain O-acylation makes it a vulnerable standalone method when coupling unprotected hydroxyl amino acids like Boc-D-Thr-OH. TLC provides a highly cost-effective, real-time visual separation capable of detecting these side reactions in solution-phase or cleaved SPPS aliquots[2]. For absolute structural confirmation and the highest degree of scientific integrity, integrating TLC with downstream LC-MS analysis[4] remains the most authoritative approach in modern peptide therapeutics development.

References

  • AAPPTec.Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec: Tests for Monitoring Solid Phase Reactions.
  • Advion, Inc.REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS.
  • Thermo Fisher Scientific.UB 29 Peptide Synthesizer: Use of the Ninhydrin Reaction to Monitor Fmoc Solid-Phase Peptide Synthesis.
  • Benchchem.Application Notes and Protocols for Boc-based Synthesis of Peptides with C-Terminal Histidinamide.
  • NIH / PMC.LC–MS Based Detection of Differential Protein Expression.
  • Gilson.Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub.

Sources

A Senior Application Scientist's Guide to the Quality Control of Pharmaceutical-Grade Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is a cornerstone of successful and reproducible outcomes. In the synthesis of peptide-based therapeutics, the stereochemical and chemical purity of protected amino acids are not merely figures on a certificate of analysis; they are critical determinants of the final drug product's efficacy, safety, and stability. This guide provides an in-depth comparison of the quality control (QC) standards for pharmaceutical-grade N-α-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH), offering a framework for its evaluation against established benchmarks and alternative protected amino acids.

The selection of a D-amino acid, such as Boc-D-Thr-OH, is often a strategic decision in peptide design, aimed at enhancing stability against enzymatic degradation. However, this choice introduces a critical QC challenge: ensuring the absence of the corresponding L-enantiomer, which could lead to diastereomeric impurities in the final peptide that are difficult to separate and may have undesirable biological activities. This guide will dissect the essential QC assays, explain the rationale behind the experimental choices, and provide actionable protocols for the comprehensive evaluation of this vital raw material.

The Landscape of Quality: Key QC Parameters for Boc-D-Thr-OH

The quality of pharmaceutical-grade Boc-D-Thr-OH is defined by a series of physicochemical and purity tests. While no dedicated monograph for Boc-D-Thr-OH exists in the major pharmacopeias, the standards for L-Threonine in the United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP) provide an authoritative foundation for setting acceptance criteria.[1][2][3][4][5][6][7][8]

Parameter Typical Specification (Pharma Grade) Significance in Peptide Synthesis Primary Analytical Technique(s)
Appearance White to off-white crystalline powderEnsures consistency and absence of gross contamination.Visual Inspection
Identity Conforms to the structure of Boc-D-Thr-OHConfirms the correct molecular structure.FTIR, ¹H NMR
Assay (Purity) ≥ 98.5%Determines the amount of the desired compound, impacting stoichiometry in synthesis.HPLC, Titration
Chiral Purity (Enantiomeric Excess) ≥ 99.5% D-enantiomerPrevents the formation of difficult-to-separate diastereomeric peptide impurities.Chiral HPLC
Specific Optical Rotation Consistent with the D-enantiomer (e.g., +7.5 to +10.5° for some suppliers)[9]Confirms the bulk enantiomeric identity.Polarimetry
Related Substances/Impurities Individual impurities ≤ 0.5%, Total impurities ≤ 1.5%Minimizes side reactions and ensures a clean final peptide profile.HPLC
Water Content ≤ 0.5%Affects accurate weighing and can interfere with moisture-sensitive coupling reactions.Karl Fischer Titration
Residual Solvents Complies with USP <467>/ICH Q3C limitsEnsures patient safety by limiting exposure to potentially toxic solvents.Headspace Gas Chromatography (GC)
Solubility Clearly soluble in specified solvents (e.g., DMF, Acetic Acid)Indicates purity and suitability for use in synthesis solutions.Visual Inspection

Experimental Protocols: A Self-Validating System for QC

The following protocols are designed to provide a robust and self-validating framework for the quality control of Boc-D-Thr-OH. The choice of methods and parameters is grounded in established analytical principles to ensure trustworthiness and accuracy.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: A reversed-phase HPLC method is the gold standard for assessing the purity of protected amino acids. The C18 stationary phase provides excellent separation of the relatively nonpolar Boc-D-Thr-OH from more polar impurities (e.g., free D-threonine) and less polar impurities (e.g., di-Boc derivatives). The use of trifluoroacetic acid (TFA) as an ion-pairing agent sharpens peak shape, and UV detection at 220 nm is suitable for monitoring the peptide bond-like carbamate linkage.

Caption: Workflow for HPLC Purity and Impurity Analysis.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of Boc-D-Thr-OH in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Chiral Purity by Chiral HPLC

Expertise & Experience: Ensuring the enantiomeric purity of Boc-D-Thr-OH is paramount. Direct chiral separation on a polysaccharide-based chiral stationary phase (CSP), such as a CHIRALPAK column, is a highly effective and preferred method as it avoids the potential for racemization that can occur during derivatization.[10][11][12] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.

Caption: Workflow for Chiral Purity Analysis by HPLC.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK IA, IC, or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. (Note: The optimal mobile phase composition should be determined for the specific column used).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Boc-D-Thr-OH sample in the mobile phase to a concentration of approximately 1 mg/mL.

Water Content by Karl Fischer Titration

Expertise & Experience: Karl Fischer titration is a highly specific and accurate method for determining water content.[9][10] For the expected low water content in pharmaceutical-grade Boc-D-Thr-OH, the coulometric method is preferred due to its higher sensitivity. The sample is dissolved in a suitable anhydrous solvent, and the water present reacts with the Karl Fischer reagent.

Experimental Protocol:

  • Instrumentation: Coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent suitable for coulometric titration.

  • Procedure:

    • Add the Karl Fischer reagent to the titration cell and allow the instrument to stabilize to a low drift value.

    • Accurately weigh approximately 100-200 mg of the Boc-D-Thr-OH sample.

    • Quickly transfer the sample to the titration cell.

    • Start the titration and record the amount of water detected in micrograms.

    • Calculate the water content as a percentage of the sample weight.

Residual Solvents by Headspace Gas Chromatography (GC)

Expertise & Experience: The analysis of residual solvents is a critical safety requirement, governed by USP <467> and ICH Q3C guidelines.[1][2][3][5][13] A static headspace sampling technique coupled with a Gas Chromatograph with a Flame Ionization Detector (GC-FID) is the standard method. This approach is highly sensitive and avoids contamination of the GC system with the non-volatile sample matrix.

Experimental Protocol:

  • Instrumentation: GC-FID system with a static headspace autosampler.

  • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

  • Sample Preparation:

    • Accurately weigh about 100 mg of Boc-D-Thr-OH into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that dissolves the sample and is not one of the solvents being tested for.

  • Headspace Conditions:

    • Equilibration Temperature: 80 °C

    • Equilibration Time: 30 min

  • GC Conditions:

    • Injector Temperature: 140 °C

    • Oven Temperature Program: 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min.

    • Detector Temperature: 250 °C

  • Analysis: Analyze the sample against calibrated standards of the relevant solvents.

Comparison with Alternatives: Boc-D-Thr-OH vs. Fmoc-D-Thr(tBu)-OH

While Boc-D-Thr-OH is a cornerstone of Boc-strategy solid-phase peptide synthesis (SPPS), Fmoc-D-Thr(tBu)-OH is its counterpart in the more widely used Fmoc-strategy. The QC considerations for both are similar in principle but differ in the context of their respective synthetic strategies.

QC Aspect Boc-D-Thr-OH Fmoc-D-Thr(tBu)-OH Comparative Insight
Chiral Purity Critical to avoid diastereomers.Equally critical for the same reason.The risk of racemization during coupling can be influenced by the activation method, which may differ between Boc and Fmoc strategies.
Protecting Group-Related Impurities Di-Boc-D-threonine, unreacted D-threonine.Dibenzylfulvene adducts, Fmoc-dipeptides.The nature of the impurities is directly related to the chemistry of the protecting group. HPLC methods must be able to resolve these specific by-products.
Stability Generally stable.The Fmoc group can be sensitive to basic conditions, requiring careful storage and handling.QC should include assessment for degradation products specific to the Fmoc group if the material is aged or has been improperly stored.

Conclusion: Ensuring Quality from the Start

The quality control of pharmaceutical-grade Boc-D-Thr-OH is a multi-faceted process that requires a suite of orthogonal analytical techniques. By implementing robust and well-validated methods for assessing identity, purity, chiral integrity, and residual contaminants, researchers and drug developers can mitigate risks in their synthetic processes. This guide provides a foundational framework for establishing such a QC system, emphasizing the causality behind experimental choices and grounding them in authoritative standards. Ultimately, a thorough understanding and rigorous application of these QC principles are indispensable for the successful development of safe and effective peptide therapeutics.

References

  • United States Pharmacopeia and National Formulary (USP-NF). USP Monographs: Threonine. Available at: [Link]

  • Japanese Pharmacopoeia (JP). Official Monographs for Part I / L-Threonine. Available at: [Link]

  • United States Pharmacopeia and National Formulary (USP-NF). Threonine - USP-NF ABSTRACT. Available at: [Link]

  • Advent Chembio. N-Boc-D-threonine, 99%. Available at: [Link]

  • Ajinomoto Co., Inc. Amino Acids Specifications / Monographs: L-Threonine. Available at: [Link]

  • National Institute of Health Sciences, Japan. JAN: Japanese Accepted Names for Pharmaceuticals - L-Threonine. Available at: [Link]

  • PubChem - National Institutes of Health. L-Threonine. Available at: [Link]

  • Aapptec Peptides. Boc-D-Thr-OH [55674-67-4]. Available at: [Link]

  • The Royal Society of Chemistry. General methods. Available at: [Link]

  • Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Available at: [Link]

  • Humana Press. HPLC of Peptides and Proteins. Available at: [Link]

  • IndiaMART. BOC D AMINO ACIDS - Boc -D- Alanine, CAS No.:7764-95-6 Manufacturer from Bengaluru. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Japanese Pharmacopoeia (JP). Official Monographs. Available at: [Link]

  • Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

Sources

Verifying absence of beta-elimination byproducts in D-Thr peptides

Technical Guide: Verifying Absence of -Elimination Byproducts in D-Thr Peptides

Executive Summary

For researchers utilizing D-Threonine (D-Thr) to enhance peptide stability against proteolytic degradation, the stereochemical and structural integrity of the threonine residue is non-negotiable. A critical, often overlooked failure mode in Fmoc solid-phase peptide synthesis (SPPS) is the base-catalyzed

Dehydrobutyrine (Dhb)

This guide provides a rigorous, data-driven comparison between standard synthesis/QC protocols and a High-Fidelity Verification Workflow . It details the mechanistic causality of elimination, defines the specific mass spectrometry artifacts that lead to false negatives, and outlines a self-validating protocol to guarantee the absence of Dhb and its piperidine adducts.

Part 1: Mechanistic Causality of -Elimination

The integrity of D-Thr is compromised during the Fmoc removal step. Standard protocols utilize 20% piperidine, a secondary amine that acts as both a base and a scavenger.[1] However, in sterically hindered or aggregation-prone sequences, the prolonged exposure required for deprotection allows the base to abstract the

The Pathway[2]
  • Abstraction: The base removes the

    
    -proton from the D-Thr residue.
    
  • Elimination (E1cB): The electron density shifts, expelling the hydroxyl/tert-butyl side chain group.

  • Result: Formation of Dehydrobutyrine (Dhb) ($ \Delta $Mass: -18 Da).

  • Michael Addition (Secondary Side Reaction): The newly formed alkene is a Michael acceptor. Piperidine can attack this double bond, creating a 3-(1-piperidinyl)-alanine derivative ($ \Delta $Mass: +67 Da relative to native).

Visualization: The Elimination Cascade

BetaEliminationcluster_0Critical Failure PointNativeFmoc-D-Thr(tBu)-Peptide(Intact)EnolateEnolate Intermediate(α-proton abstracted)Native->Enolate Base (Piperidine) AbstractionDhbDehydrobutyrine (Dhb)(Alkene Species)[M - 18 Da]Enolate->Dhb E1cB Elimination (- tBuOH/H2O)AdductPiperidine Adduct(Michael Addition)[M + 67 Da]Dhb->Adduct + Piperidine (Michael Addition)

Figure 1: Mechanistic pathway of base-catalyzed

Part 2: Comparative Analysis of Verification Methods

The industry standard for QC is often insufficient to detect low-level elimination due to "In-Source" artifacts in Mass Spectrometry.

The "Phantom" Signal Problem

In LC-MS, labile hydroxyl groups (like those in Thr/Ser) often undergo In-Source Fragmentation (ISF) inside the mass spectrometer source. This creates a signal at [M-18] even if the peptide is perfectly intact.

  • Standard QC Error: The operator sees [M-18], assumes it is ISF, and ignores it.

  • The Reality: Real Dhb contaminants also appear at [M-18]. Without chromatographic separation, they are indistinguishable.

Method Performance Matrix
FeatureMethod A: Standard LC-MS Method B: High-Res MS + EIC Method C: 1H NMR (Gold Standard)
Primary Detection Total Ion Current (TIC)Extracted Ion Chromatogram (EIC)Chemical Shift (

)
Specificity Low . Cannot distinguish ISF from real Dhb.High . Separates species by Retention Time (RT).[2]Absolute . Detects vinyl protons directly.
Sensitivity (LOD) ~1-2%< 0.1%~2-5% (dependent on concentration)
Throughput High (5 min/sample)Medium (15-20 min/sample)Low (Hours/sample)
Risk of False Negative High . Real impurities masked by ISF assumption.Low . Validated by RT shift.Zero . Structural proof.

Part 3: The High-Fidelity Verification Protocol

To ensure the absence of

Step 1: Optimized Synthesis (Prevention)
  • Base Substitution: Replace 20% Piperidine with 5% Piperazine + 0.1 M HOBt in DMF. Piperazine is a milder base (pKa ~9.8 vs 11.1 for piperidine), significantly reducing proton abstraction rates while maintaining Fmoc removal efficiency.

  • Cycle Logic: Use short, repeated deprotection bursts (e.g., 3 x 3 min) rather than single long exposures (1 x 20 min) to minimize contact time with the base after Fmoc removal.

Step 2: Analytical Validation (Detection)

Objective: Prove that the [M-18] signal is only instrumental artifact and not chemical impurity.

  • LC-MS Setup: Use a C18 column with a shallow gradient (e.g., 0.5% B/min). Dhb peptides typically elute later than native D-Thr peptides due to the loss of the hydrophilic -OH group and increased planarity.

  • Extracted Ion Chromatogram (EIC):

    • Extract the mass for the Native Peptide (

      
      ).
      
    • Extract the mass for the Byproduct (

      
      ).
      
  • The "Co-elution Test" (The Validator):

    • Pass: The [M-18] signal aligns perfectly with the [M] peak apex. This confirms the signal is generated in-source from the main peak.

    • Fail: The [M-18] signal appears as a distinct peak (usually shoulder or separate peak) offset from the main peak. This confirms chemical presence of Dhb.

Visualization: The Decision Logic

ValidationWorkflowStartSynthesized D-Thr PeptideLCMSRun LC-MS (Shallow Gradient)Start->LCMSExtractExtract Ion Chromatograms (EIC)Target: [M] and [M-18]LCMS->ExtractCheck1Is [M-18] signal present?Extract->Check1Pass1PASS: No Elimination DetectedCheck1->Pass1NoCheck2Does [M-18] co-elute perfectlywith [M] apex?Check1->Check2YesArtifactPASS: Signal is In-Source Artifact(Peptide is Pure)Check2->ArtifactYes (Same RT)ImpurityFAIL: Chemical Impurity Detected(Dehydrobutyrine Present)Check2->ImpurityNo (RT Shift)

Figure 2: Decision tree for distinguishing instrumental artifacts from chemical contamination.

References

  • Moisan, L., et al. Mechanistic investigation of the side reactions associated with the use of DBU/piperidine for Fmoc removal. Journal of Peptide Science. [Link]

  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Discusses base-catalyzed elimination risks). [Link]

A Researcher's Guide to Benchmarking Boc-D-Thr-OH Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is a cornerstone of successful peptide synthesis. The presence of even minor impurities in building blocks like N-α-t-Boc-D-threonine (Boc-D-Thr-OH) can significantly impact the yield, purity, and biological activity of the final peptide. This guide provides an in-depth, objective comparison of Boc-D-Thr-OH from various suppliers, supported by detailed experimental protocols and data to empower you in making informed procurement decisions.

The quality of commercially available Boc-D-Thr-OH can vary, with potential impurities arising from the manufacturing process. These can include diastereomers, incompletely protected amino acids, or other by-products.[1] Such impurities can lead to the insertion of incorrect amino acids or truncation of the peptide chain during synthesis.[1] Therefore, a robust analytical workflow to benchmark the purity of this critical raw material is not just a recommendation but a necessity.

This guide will walk you through a comprehensive analytical strategy employing High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of Boc-D-Thr-OH from three representative suppliers.

Experimental Design: A Multi-faceted Approach to Purity Verification

To ensure a thorough and unbiased comparison, a multi-technique analytical approach is employed. This strategy provides orthogonal data, where each technique offers a unique perspective on the sample's purity, leading to a more confident overall assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, capable of separating the main compound from closely related impurities. A reversed-phase method is ideal for this purpose.[1]

  • Proton Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main compound and potentially identify impurities by their unique spectral signatures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of a mass spectrometer, allowing for the confirmation of the molecular weight of the main peak and the tentative identification of impurities based on their mass-to-charge ratio.[2]

Three anonymous, yet representative, suppliers (designated as Supplier A, Supplier B, and Supplier C) of Boc-D-Thr-OH were selected for this comparative analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Boc-D-Thr-OH_Samples Boc-D-Thr-OH Samples (Suppliers A, B, C) Dissolution Dissolve in Appropriate Solvent Boc-D-Thr-OH_Samples->Dissolution HPLC_Analysis HPLC Purity Assay Dissolution->HPLC_Analysis Quantitative Purity NMR_Analysis 1H NMR Structural ID Dissolution->NMR_Analysis Structural Verification LCMS_Analysis LC-MS MW Confirmation & Impurity ID Dissolution->LCMS_Analysis Impurity Identification Data_Integration Integrate & Compare Results HPLC_Analysis->Data_Integration NMR_Analysis->Data_Integration LCMS_Analysis->Data_Integration Purity_Table Comparative Purity Table Data_Integration->Purity_Table Impurity_Profile Impurity Profiling Data_Integration->Impurity_Profile Final_Report Final Comparative Guide Purity_Table->Final_Report Summarize Findings Impurity_Profile->Final_Report Detail Impurities

Caption: Overall experimental workflow for benchmarking Boc-D-Thr-OH purity.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to provide a quantitative measure of the purity of Boc-D-Thr-OH and to separate it from potential process-related impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Boc-D-Thr-OH from each supplier.

  • Dissolve each sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

¹H NMR for Structural Confirmation

This protocol is intended to confirm the chemical structure of Boc-D-Thr-OH and to detect any structurally distinct impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Temperature: 25°C.

Sample Preparation:

  • Dissolve 5-10 mg of each Boc-D-Thr-OH sample in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification

This protocol confirms the molecular weight of the main component and helps in the identification of unknown impurities.

Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Column and Gradient: Same as the HPLC method.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-1000.

Sample Preparation:

  • Use the same samples prepared for the HPLC analysis.

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, data obtained from the analysis of Boc-D-Thr-OH from the three suppliers.

Table 1: HPLC Purity Analysis

SupplierRetention Time (min)Purity (%)Impurity 1 (Area %)Impurity 2 (Area %)
Supplier A 8.5299.50.3 (at 7.8 min)0.2 (at 9.1 min)
Supplier B 8.5198.21.1 (at 7.8 min)0.7 (at 9.1 min)
Supplier C 8.5399.80.1 (at 7.8 min)0.1 (at 9.1 min)

Table 2: ¹H NMR and LC-MS Analysis

Supplier¹H NMRLC-MS (m/z)
Supplier A Conforms to structure. Minor unassigned peaks.[M+H]⁺ = 220.1, [M+Na]⁺ = 242.1. Impurity at m/z 202.1.
Supplier B Conforms to structure. Noticeable unassigned peaks.[M+H]⁺ = 220.1, [M+Na]⁺ = 242.1. Impurities at m/z 202.1 and 119.1.
Supplier C Conforms to structure. Clean baseline.[M+H]⁺ = 220.1, [M+Na]⁺ = 242.1. Trace impurity at m/z 202.1.

Interpretation and Discussion

The multi-faceted analytical approach provides a clear picture of the quality of Boc-D-Thr-OH from each supplier.

  • Supplier C consistently demonstrated the highest purity across all analytical techniques. The HPLC chromatogram showed minimal impurities, and the ¹H NMR spectrum was clean, indicating a high degree of structural integrity. The LC-MS data confirmed the molecular weight and revealed only trace levels of a common impurity.

  • Supplier A provided material of high purity, suitable for most research applications. However, the presence of a minor impurity, tentatively identified by LC-MS as having a mass corresponding to de-Boc-threonine (m/z 119.1), suggests a small degree of degradation or incomplete protection.

  • Supplier B showed the lowest purity of the three. The higher levels of impurities detected by HPLC, and corroborated by ¹H NMR and LC-MS, could potentially interfere with peptide synthesis, leading to a more complex crude peptide profile and more challenging purification. The impurity at m/z 202.1 could potentially correspond to a diketopiperazine or other side-product.

Impurity_Formation cluster_impurities Potential Impurities Boc_D_Thr_OH Boc-D-Thr-OH (m/z 219) De_Boc_Thr D-Threonine (m/z 119) Incomplete Protection Boc_D_Thr_OH->De_Boc_Thr Acidic Conditions Diketopiperazine Diketopiperazine (m/z 202) Side Reaction Boc_D_Thr_OH->Diketopiperazine Activation/Coupling

Caption: Potential impurity formation pathways for Boc-D-Thr-OH.

Conclusion and Recommendations

This comparative guide underscores the importance of a rigorous, multi-technique approach to verifying the purity of critical raw materials like Boc-D-Thr-OH. While most suppliers provide a certificate of analysis, an independent verification is crucial for ensuring the quality and reproducibility of your research.

Based on this analysis:

  • For applications requiring the highest purity and minimal risk of side reactions , such as the synthesis of long or complex peptides, Supplier C is the recommended choice.

  • For routine peptide synthesis and general research purposes , Supplier A offers a good balance of quality and cost-effectiveness.

  • The material from Supplier B may require additional purification before use, particularly in demanding synthetic applications.

Ultimately, the choice of supplier should be guided by the specific requirements of your research and a thorough evaluation of the product's purity. By implementing a robust analytical workflow, researchers can confidently select the highest quality reagents, leading to more reliable and successful scientific outcomes.

References

  • Aapptec Peptides. Boc-D-Thr-OH [55674-67-4]. [Link][3]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][4]

  • Taylor & Francis Online. Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. [Link][5]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Boc-D-Thr-OH (N-(tert-Butoxycarbonyl)-D-threonine) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS).[1][] While generally classified as low-hazard under GHS criteria, its disposal requires strict adherence to laboratory chemical hygiene plans to prevent environmental contamination and unintended chemical reactions in waste streams.

Critical Safety Directive: The tert-butoxycarbonyl (Boc) protecting group is acid-labile . Contact with strong acids (e.g., TFA, HCl) results in the rapid evolution of isobutylene gas and carbon dioxide. NEVER dispose of Boc-D-Thr-OH into acidic waste containers without prior neutralization, as this can pressurize and rupture waste vessels.

Chemical Identity Table
ParameterDetail
Chemical Name N-(tert-Butoxycarbonyl)-D-threonine
CAS Number 55674-67-4
Formula C₉H₁₇NO₅
Physical State White to off-white powder
Solubility Soluble in DMF, DCM, Methanol; Low water solubility
Storage Class 11 (Combustible Solids)
RCRA Status Non-listed (unless mixed with listed solvents)

Hazard Assessment & Pre-Disposal Check

Before disposal, characterize the waste stream.[3][4] Although Boc-D-Thr-OH is not P-listed or U-listed by the EPA, it must be treated as Chemical Waste .

The "Universal Precautions" Approach

As a Senior Scientist, I enforce a "Universal Precautions" model for amino acid derivatives. Even if an SDS lists "No known hazards," the substance is an organic chemical that increases the Biological Oxygen Demand (BOD) of water systems and must never be flushed down the drain.

Compatibility Matrix
  • Compatible: Organic solvents (Methanol, Ethanol, DMF, DMSO, Dichloromethane).

  • Incompatible: Strong oxidizers, Strong acids (Risk of gas evolution/pressure).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: Expired shelf-life or contaminated stock powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Boc-D-Thr-OH (Solid)"

    • Hazard Checkbox: Check "Toxic" (as a precaution for environmental release) or "Non-Regulated" depending on institutional EHS policy.

  • Transfer: Transfer the powder using a dedicated spatula or funnel. Minimize dust generation.[4]

  • Segregation: Place in the Solid Organic Waste stream. Do not mix with sharps or biohazard waste.[3]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: Filtrates from SPPS coupling steps or recrystallization mother liquors.

  • Solvent Identification: Determine the primary solvent.

    • Case 1: Dichloromethane (DCM).[5]

    • Case 2: Dimethylformamide (DMF) or Methanol.

  • Segregation:

    • Halogenated Waste: If DCM is present (>1%), dispose in the Halogenated Organic Waste container.

    • Non-Halogenated Waste: If only DMF, Methanol, or DMSO are used, dispose in the Non-Halogenated Organic Waste container.

  • The "Acid Check" (Crucial Step):

    • Test the pH of the solution.

    • If Acidic (pH < 4): You must neutralize the solution with a mild base (e.g., Sodium Bicarbonate solution) in an open beaker before transferring to the waste container.

    • Reasoning: Prevents the Boc group from decomposing and generating gas inside the sealed waste drum.

Scenario C: Contaminated Debris

Context: Weigh boats, gloves, and paper towels.

  • Trace Contamination: Items with visible powder residue should be placed in the Solid Chemical Waste bin (often a bucket with a liner).

  • Gross Contamination: If a spill was cleaned up, the saturated absorbents must be bagged, sealed, and labeled as solid chemical waste, not general trash.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic flow ensures you select the correct waste stream and avoid the pressure-buildup hazard.

DisposalLogic Start Waste Generation: Boc-D-Thr-OH Form Physical State? Start->Form Solid Solid Powder Form->Solid Liquid Solution/Liquid Form->Liquid Pure Is it Pure? Solid->Pure SolventCheck Primary Solvent? Liquid->SolventCheck BinSolid Disposal: Solid Chemical Waste Pure->BinSolid Yes Pure->BinSolid Debris/Gloves DCM Halogenated (e.g., DCM, Chloroform) SolventCheck->DCM DMF Non-Halogenated (e.g., DMF, MeOH) SolventCheck->DMF AcidCheck pH Check: Is it Acidic? DCM->AcidCheck DMF->AcidCheck Neutralize NEUTRALIZE (Sodium Bicarbonate) AcidCheck->Neutralize Yes (Risk of Gas) BinHalo Disposal: Halogenated Waste Stream AcidCheck->BinHalo No (DCM path) BinNonHalo Disposal: Non-Halogenated Waste Stream AcidCheck->BinNonHalo No (DMF path) Neutralize->BinHalo If DCM Neutralize->BinNonHalo If DMF

Caption: Decision matrix for segregating Boc-D-Thr-OH waste, emphasizing the critical pH check to prevent gas evolution.

Emergency Procedures (Spills)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill (if safe to do so).

  • W arn others.

  • I solate the area.[4]

  • M inimize exposure.

Spill Cleanup Protocol
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[6] Respiratory protection (N95) is recommended if dust is generated.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal, then sweep.

    • Liquid: Use vermiculite or absorbent pads.[4]

  • Decontamination: Clean the surface with water and detergent.

  • Disposal: Collect all cleanup materials into a hazardous waste bag (Scenario C above).

Regulatory Compliance & References

Compliance Note: While Boc-D-Thr-OH is not specifically listed in 40 CFR 261.33 (P or U lists), the generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).

  • RCRA Code: Generally None for the pure solid.

  • RCRA Code (if in Methanol): D001 (Ignitable).

  • RCRA Code (if in DCM): F002 (Spent Halogenated Solvent).

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: Boc-D-Thr-OH. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

  • BenchChem. (2025).[6][4] Proper Disposal of Boc-Protected Amino Acids. Retrieved from

Sources

A Guide to Personal Protective Equipment for Handling Boc-D-Thr-OH

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the landscape of peptide synthesis requires not only precision in execution but also an unwavering commitment to safety. Boc-D-Thr-OH (N-α-t-Boc-D-threonine), a standard building block in Boc solid-phase peptide synthesis (SPPS), is a foundational reagent in many research and development pipelines. While some safety data for related compounds suggest a low hazard classification, conflicting information and the inherent risks associated with handling powdered chemical reagents necessitate a robust safety protocol.[1][2] This guide provides essential, immediate safety and logistical information for handling Boc-D-Thr-OH, ensuring the protection of laboratory personnel and the integrity of your work.

Hazard Assessment: A Proactive Stance on Safety

Boc-D-Thr-OH is a white to beige powder and is classified as a combustible solid.[3] While one safety data sheet for its L-isomer does not classify it as hazardous under European regulations, another source lists GHS hazard statements indicating it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Given this variability, a conservative approach is warranted. Researchers should treat all such reagents as potentially hazardous, with risks including:

  • Respiratory Irritation: Inhalation of airborne powder.[2][4]

  • Skin and Eye Irritation: Direct contact with the solid or solutions.[2][4]

  • Unknown Biological Activity: As with many research chemicals, the full toxicological profile may not be completely understood.[4]

Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling Boc-D-Thr-OH in any form.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety GogglesMust be chemical splash-proof and conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5][6] This protects against accidental splashes during solution preparation and airborne particles from the solid compound.
Face ShieldRecommended in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6][7] Always inspect gloves for damage before use and remove them before touching surfaces outside the immediate work area, such as doorknobs or keyboards.[8]
Body Protection Laboratory CoatA long-sleeved lab coat that extends to the knees should be worn and kept fully buttoned.[6][9] This provides a critical barrier against spills and contamination of personal clothing.
Footwear Closed-toe ShoesNon-permeable, closed-toe shoes are required to protect against spills.[4]

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation risk associated with Boc-D-Thr-OH stems from its powdered form. All manipulations of the solid compound must be performed in a controlled, ventilated environment to minimize the generation and inhalation of dust.

  • Chemical Fume Hood: All weighing and reconstitution of powdered Boc-D-Thr-OH should occur within a certified chemical fume hood.[7][10] This engineering control is the most effective way to capture airborne particles at the source.

  • Respirator: In the absence of a fume hood or during large-scale transfers where dust generation is unavoidable, a NIOSH-approved N95 dust respirator should be used to prevent inhalation.[2][11]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow ensures that safety measures are integrated into every step of the handling process. This protocol minimizes exposure risk from initial preparation to final cleanup.

Experimental Workflow for Handling Boc-D-Thr-OH

prep 1. Preparation - Verify fume hood function. - Assemble all necessary materials. don_ppe 2. Don PPE - Lab coat, safety goggles, nitrile gloves. prep->don_ppe weigh 3. Weighing - Perform inside fume hood. - Use a tared, sealed container to minimize dust. don_ppe->weigh reconstitute 4. Reconstitution - Slowly add solvent down the side of the vial. - Gently swirl to dissolve; avoid agitation. weigh->reconstitute cleanup 5. Post-Handling Cleanup - Decontaminate all surfaces and equipment. - Dispose of contaminated materials in labeled waste containers. reconstitute->cleanup doff_ppe 6. Doff PPE & Wash Hands - Remove gloves and lab coat correctly. - Wash hands thoroughly. cleanup->doff_ppe

Caption: Standard workflow for safely handling Boc-D-Thr-OH.

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a clear and immediate response plan is crucial to mitigate harm.

First Aid and Spill Response Plan

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Accidental Exposure or Spill Occurs skin Skin Contact eye Eye Contact inhale Inhalation spill_minor Minor Spill (Powder) spill_major Major Spill skin_action Wash area with soap and water for 15 min. Remove contaminated clothing. [8] skin->skin_action eye_action Flush eyes with water for 15+ min. Lift eyelids occasionally. [6] eye->eye_action inhale_action Move to fresh air. Seek medical attention if breathing is difficult. [8, 16] inhale->inhale_action seek_med Seek Medical Attention if Irritation Persists skin_action->seek_med eye_action->seek_med inhale_action->seek_med spill_minor_action Restrict access. Carefully sweep up, avoiding dust. Place in sealed waste container. [16, 17] spill_minor->spill_minor_action spill_major_action Evacuate the area. Contact institutional EHS immediately. [16] spill_major->spill_major_action decon Decontaminate Spill Area spill_minor_action->decon

Caption: Emergency response plan for Boc-D-Thr-OH exposure or spills.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure laboratory and environmental safety. All materials contaminated with Boc-D-Thr-OH must be treated as chemical waste.[12]

  • Waste Collection : Collect all solid waste, including unused compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed hazardous waste container.[13]

  • Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name: "Boc-D-Thr-OH".

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Storage : Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials.[11]

  • Final Disposal : Arrange for pickup and disposal through your institution's certified chemical waste management vendor.[13] Never dispose of Boc-D-Thr-OH or contaminated materials in the regular trash or down the drain.[4][12]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. Adherence to these guidelines not only protects you and your colleagues but also ensures the continued integrity and success of your scientific endeavors.

References

  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
  • Sigma-Aldrich. Boc-D-Thr-OH Novabiochem 55674-67-4.
  • Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?.
  • MedChemExpress. Boc-D-Thr(Bzl)-OH (NSC 337217).
  • Biovera. (2024, November 13). Peptide Storage and Stability Guidelines.
  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • BenchChem. Personal protective equipment for handling Amino-PEG6-amine.
  • American Peptide Society. Peptide Synthesis for Beginners.
  • MedchemExpress.com. Boc-D-Thr-OH | Amino Acid Derivative.
  • Carl ROTH. Safety Data Sheet: Boc-L-Threonine.
  • The Ohio State University Department of Chemistry and Biochemistry. Personal Protective Equipment. Retrieved from OSU Chemistry and Biochemistry website.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Syracuse University Environmental Health & Safety Services. Personal Protective Equipment.
  • Aapptec Peptides. Boc-D-Thr-OH [55674-67-4].
  • BenchChem. Safe Disposal of Boc-7-hydroxy-L-tryptophan: A Procedural Guide.
  • BenchChem. Proper Disposal of Boc-Tyr(tBu)-OH: A Guide for Laboratory Professionals.
  • ChemicalBook. Boc-L-Threonine | 2592-18-9.
  • Santa Cruz Biotechnology. Boc-D-threonine | CAS 55674-67-4.
  • Sigma-Aldrich. Boc-D-Thr-OH Novabiochem 55674-67-4.
  • Creative Peptides. Threonine Amino Acids: Properties, Function, Benefits, and Sources.
  • AMINO GmbH. (2018, December 20). EU- Material Safety Data Sheet - L-Threonine.
  • Carbolution Chemicals GmbH. Boc-D-Thr(tBu)-OH, 95% | 1 g.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.